Product packaging for Atuveciclib S-Enantiomer(Cat. No.:)

Atuveciclib S-Enantiomer

Cat. No.: B8075345
M. Wt: 387.4 g/mol
InChI Key: ACWKGTGIJRCOOM-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atuveciclib S-Enantiomer is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FN5O2S B8075345 Atuveciclib S-Enantiomer

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-MHZLTWQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Atuveciclib: A Technical Guide to the Mechanism of Action of a Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atuveciclib (BAY 1143572) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is a critical regulator of transcriptional elongation.[4][5][6] Atuveciclib functions by competitively binding to the ATP pocket of CDK9, preventing the phosphorylation of key substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5][7] This inhibition leads to a global suppression of transcription, disproportionately affecting genes with short-lived mRNAs that encode key oncogenic and anti-apoptotic proteins. This guide provides an in-depth overview of the molecular mechanism, quantitative data on its activity, and the experimental protocols used to elucidate its function. It should be noted that Atuveciclib itself is the active S-enantiomer developed for clinical investigation.[1]

Core Mechanism of Action: Inhibition of P-TEFb

The primary mechanism of action of Atuveciclib is the direct inhibition of the kinase activity of CDK9.[1][3] CDK9 forms a heterodimer with a cyclin partner, most commonly Cyclin T1, to form the P-TEFb complex.[4][7][8]

The P-TEFb Signaling Pathway:

  • Promoter-Proximal Pausing: After transcription initiation, RNAPII often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pausing is mediated by negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[4]

  • P-TEFb Recruitment and Activation: For transcription to proceed into productive elongation, P-TEFb is recruited.

  • RNAPII Phosphorylation: The CDK9 subunit of P-TEFb phosphorylates two key substrates:

    • Serine 2 (Ser2) of the RNAPII CTD: The C-terminal domain of the largest subunit of RNAPII consists of multiple repeats of the heptapeptide sequence YSPTSPS.[4][7] Phosphorylation of the serine residue at position 2 of this repeat by CDK9 is the critical signal for elongation to commence.[4][9][10]

    • Negative Elongation Factors: CDK9 also phosphorylates components of DSIF and NELF, causing NELF to dissociate from the complex and DSIF to become a positive elongation factor.[4]

  • Transcriptional Elongation: The hyperphosphorylated RNAPII is released from its paused state and proceeds with productive, full-length transcription of the gene.[5][8]

Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of Ser2 on the RNAPII CTD, thereby locking RNAPII in a paused state and preventing the transcription of downstream genes.[5][10] This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain oncogenes and anti-apoptotic proteins (e.g., MCL-1, MYC) that have short mRNA and protein half-lives.[8]

Atuveciclib_MOA cluster_0 Gene Promoter DNA DNA Template RNAPII RNA Polymerase II (Paused) NELF NELF Elongation Transcriptional Elongation (mRNA Synthesis) RNAPII->Elongation Release from Pausing DSIF DSIF CDK9 CDK9 CDK9->RNAPII Phosphorylates Ser2 of RNAPII CTD CycT1 Cyclin T1 Atuveciclib Atuveciclib Atuveciclib->CDK9 Inhibits Apoptosis Apoptosis Elongation->Apoptosis Downregulation of anti-apoptotic proteins (e.g., Mcl-1)

Caption: Atuveciclib Mechanism of Action Pathway. (Max Width: 760px)

Quantitative Data

The potency and selectivity of Atuveciclib have been characterized in biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity
TargetIC50 (nM)Source(s)
CDK9/CycT1 13 [1][2][3]
CDK9/CycT1 (S-Enantiomer)16[11][12]
CDK1/CycB1100[1]
CDK2/CDK9 IC50 Ratio~100[3]
GSK3α45[1][3]
GSK3β87[1][3]

Note: Atuveciclib is the S-enantiomer. The slightly different IC50 value reported for the "S-Enantiomer" is likely due to inter-assay variability.[1][11]

Table 2: Cellular Antiproliferative Activity
Cell LineDescriptionIC50 (nM)Source(s)
HeLaCervical Cancer920[1][2]
MOLM-13Acute Myeloid Leukemia310[1][2]

Experimental Protocols

The characterization of Atuveciclib's mechanism of action involves several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Atuveciclib on the enzymatic activity of CDK9.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Atuveciclib against a panel of kinases.

  • General Protocol:

    • Reagents: Recombinant human CDK9/CycT1 enzyme, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound (Atuveciclib) at various concentrations.

    • Reaction: The kinase, substrate, and Atuveciclib are incubated in a kinase buffer. The reaction is initiated by the addition of ATP.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

    • Data Analysis: The percentage of inhibition at each Atuveciclib concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of Atuveciclib on the viability and proliferation of cancer cell lines.

  • Objective: To determine the IC50 of Atuveciclib for inhibiting cell growth.

  • General Protocol:

    • Cell Plating: Cancer cells (e.g., MOLM-13) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

    • Compound Treatment: Cells are treated with a serial dilution of Atuveciclib or a vehicle control (DMSO) for a specified period (e.g., 96 hours).[1]

    • Lysis and ATP Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active, viable cells.[1]

    • Data Acquisition: Luminescence is read using a plate-reading luminometer.

    • Data Analysis: The data is normalized to vehicle-treated cells (100% viability) and a baseline reading at time zero. The IC50 value is calculated using a non-linear regression fit.[1]

Western Blot for RNAPII Phosphorylation

This technique provides direct evidence of target engagement in cells by measuring the phosphorylation status of CDK9's primary substrate, RNAPII.

  • Objective: To demonstrate that Atuveciclib inhibits CDK9 activity within the cell, leading to a decrease in RNAPII Ser2 phosphorylation.

  • General Protocol:

    • Cell Treatment: Cells are treated with varying concentrations of Atuveciclib for a defined period (e.g., 2-4 hours).

    • Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Total protein concentration is determined using a method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated Ser2 of the RNAPII CTD. A separate blot or a re-probe of the same blot is performed with an antibody against total RNAPII as a loading control.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: A dose-dependent decrease in the p-Ser2 RNAPII signal, relative to the total RNAPII signal, confirms the inhibitory activity of Atuveciclib on the CDK9 pathway in cells.[10]

Western_Blot_Workflow cluster_immuno Immunoblotting start Cancer Cell Culture treatment Treat with Atuveciclib (Dose-Response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE Separation quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pSer2 RNAPII) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Analysis: ↓ pSer2-RNAPII Signal detection->analysis

Caption: Western Blot Workflow for RNAPII Phosphorylation. (Max Width: 760px)

References

An In-depth Technical Guide to the CDK9 Binding Affinity of Atuveciclib S-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding affinity of Atuveciclib S-enantiomer for Cyclin-Dependent Kinase 9 (CDK9). It is intended for researchers, scientists, and professionals in the field of drug development. The document details quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways modulated by this interaction.

Quantitative Binding Affinity Data

Atuveciclib (also known as BAY-1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner, most commonly Cyclin T1 (CycT1).[1][2][3] The S-enantiomer of Atuveciclib is the active moiety responsible for this inhibition. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

The S-enantiomer of Atuveciclib demonstrates a potent inhibitory effect on the CDK9/CycT1 complex with an IC50 value of 16 nM.[4][5] This is comparable to the racemic mixture of Atuveciclib, which has a reported IC50 of 13 nM for CDK9/CycT1.[2][3][4][6] The compound exhibits high selectivity for CDK9 within the CDK family, with a CDK2/CDK9 IC50 ratio of approximately 100.[4][6] Outside of the CDK family, Atuveciclib has shown some submicromolar inhibitory activity against GSK3α and GSK3β.[4][6]

CompoundTargetIC50 (nM)Selectivity (IC50 Ratio CDK2/CDK9)Other Notable Targets (IC50, nM)
This compound CDK9/CycT1 16 [4][5]Not explicitly stated, but inferred from racemateNot explicitly stated
Atuveciclib (Racemate)CDK9/CycT113[2][4][6]~100[4][6]GSK3α (45), GSK3β (87)[4][6]

Experimental Protocols: Kinase Inhibition Assay

The determination of the IC50 value for this compound against CDK9/CycT1 is performed using a biochemical kinase assay. While the specific proprietary protocol may vary, a representative methodology based on common industry practices, such as the ADP-Glo™ Luminescent Kinase Assay, is described below.

Objective: To measure the concentration-dependent inhibition of CDK9/CycT1 kinase activity by this compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the CDK9/CycT1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the inhibitor. After incubation, the remaining ATP is depleted, and the ADP generated is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[7]

Materials:

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase substrate (e.g., C-terminal domain peptide)

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer for signal detection

Procedure:

  • Inhibitor Preparation: A serial dilution of this compound is prepared in 100% DMSO and then further diluted in the kinase reaction buffer.

  • Reaction Setup: The assay is performed in multi-well plates. The following components are added to each well:

    • Kinase reaction buffer.

    • A fixed volume of the diluted inhibitor solution (or DMSO for control wells).

    • A fixed amount of the CDK9/CycT1 enzyme.

  • Initiation of Kinase Reaction: The reaction is started by adding a mixture of the kinase substrate and ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the phosphorylation reaction to proceed.[7][8]

  • Termination and ADP Detection:

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.[7]

    • Kinase Detection Reagent is then added. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin mixture for light production.

  • Signal Measurement: After a final incubation period (e.g., 30 minutes), the luminescence is measured using a plate reader.[7]

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor 1. Prepare serial dilution of this compound plate 3. Add inhibitor and reaction mix to plate inhibitor->plate reagents 2. Prepare reaction mix (Buffer, CDK9/CycT1) reagents->plate start 4. Initiate reaction with ATP/Substrate mix plate->start incubate 5. Incubate at RT (60-120 min) start->incubate terminate 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate->terminate detect 7. Add Kinase Detection Reagent to convert ADP to light terminate->detect read 8. Measure luminescence detect->read analyze 9. Plot data and calculate IC50 read->analyze

Caption: Workflow for a CDK9 Kinase Inhibition Assay.

Signaling Pathways Modulated by Atuveciclib

Atuveciclib exerts its therapeutic effects by inhibiting CDK9, a critical regulator of gene transcription. This inhibition impacts several downstream signaling pathways implicated in cancer and inflammatory diseases.

3.1 Inhibition of Transcriptional Elongation

The primary mechanism of action of Atuveciclib is the inhibition of the P-TEFb complex.[1] P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][3][9] This phosphorylation event is a key signal for Pol II to proceed with transcribing the full length of genes, particularly those with short half-lives, such as proto-oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1).[10] By inhibiting CDK9, Atuveciclib prevents Pol II CTD phosphorylation, leading to a halt in transcriptional elongation, downregulation of key survival proteins, and ultimately, apoptosis in cancer cells.[1]

cluster_pathway CDK9-Mediated Transcriptional Elongation CDK9 CDK9 / Cyclin T1 (P-TEFb) PolII RNA Polymerase II (paused) CDK9->PolII pPolII Phospho-Pol II (Ser2) (elongating) PolII->pPolII Phosphorylation Transcription Gene Transcription (e.g., MYC, Mcl-1) pPolII->Transcription Atuveciclib Atuveciclib Atuveciclib->CDK9 Inhibition

Caption: Atuveciclib inhibits CDK9, blocking RNA Pol II phosphorylation.

3.2 Modulation of Inflammatory Signaling

Recent studies have shown that Atuveciclib can also suppress inflammatory responses by modulating key signaling pathways like NF-κB and STAT3.

  • NF-κB Pathway: In the context of inflammation, Atuveciclib has been shown to inhibit the phosphorylation of I-kappa-B (IκB)α and the p65 subunit of NF-κB.[11] This prevents the translocation of p65 to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[11]

  • STAT3 Pathway: Atuveciclib has been found to ameliorate psoriasis-like dermatitis by inhibiting the STAT3 signaling pathway.[12] It significantly reduces the phosphorylation of STAT3, leading to decreased production of key inflammatory cytokines.[12]

cluster_pathway Atuveciclib's Effect on Inflammatory Pathways Cytokines Inflammatory Stimuli (e.g., IL-1β, TNF-α) NFKB NF-κB (p65) Phosphorylation Cytokines->NFKB STAT3 STAT3 Phosphorylation Cytokines->STAT3 Gene_Exp Pro-inflammatory Gene Expression NFKB->Gene_Exp STAT3->Gene_Exp Atuveciclib Atuveciclib CDK9 CDK9 Atuveciclib->CDK9 Inhibition CDK9->NFKB CDK9->STAT3

References

Atuveciclib: A Technical Deep Dive into the S-Enantiomer Versus Racemate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the comparative activity of the S-enantiomer and the racemate of Atuveciclib (BAY-1143572), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Core Activity Comparison: S-Enantiomer vs. Racemate

Atuveciclib is a small molecule inhibitor targeting the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (T1, T2, or K). By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional elongation of many proto-oncogenes.

The racemate of Atuveciclib has demonstrated potent inhibition of CDK9 and antiproliferative activity. The S-enantiomer has been isolated and characterized to determine if stereochemistry plays a significant role in its biological activity. The following tables summarize the key in-vitro activity data for both forms.

Table 1: Biochemical Inhibition of CDK9/CycT1

CompoundIC50 (nM)
Atuveciclib (racemate)13[1][2][3][4][5][6][7][8]
Atuveciclib S-Enantiomer16[9][10][11][12][13][14]

Table 2: Antiproliferative Activity in HeLa Cells

CompoundIC50 (nM)
Atuveciclib (racemate)920[6][8][13][15]
This compound1100[9][10][11][12][13]

The data indicates that while both the racemate and the S-enantiomer are potent inhibitors of CDK9, the racemate exhibits slightly greater activity in both biochemical and cell-based assays. However, the in-vitro properties of the S-enantiomer are considered very similar to the racemate, with only a slight trend towards lower activity.[9][13]

Experimental Protocols

CDK9/CycT1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the purified CDK9/CycT1 complex. A common method is a radiometric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a peptide substrate like RBER-CHKtide)

  • ATP (at a concentration near the Km, e.g., 10 µM)

  • Test compounds (Atuveciclib racemate and S-enantiomer) dissolved in DMSO

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ reagents (for luminescence assay)

  • 96-well or 384-well plates

Procedure (based on a generic radiometric assay):

  • Reaction Setup: In a microplate, combine the kinase buffer, the substrate, and the CDK9/CycT1 enzyme.

  • Compound Addition: Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

  • Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Spot the reaction mixture onto a filtermat (e.g., P30) to capture the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with a wash solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell Proliferation Assay (Crystal Violet)

This assay measures the effect of a compound on the proliferation of HeLa cells, a human cervical cancer cell line. The crystal violet staining method quantifies the number of adherent, viable cells.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Atuveciclib racemate and S-enantiomer) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Crystal Violet staining solution (e.g., 0.1% or 0.5% in water or methanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for 96 hours.

  • Washing: Gently wash the cells with PBS to remove dead and floating cells.

  • Fixation: Fix the adherent cells with the fixation solution for 10-20 minutes at room temperature.

  • Staining: Stain the fixed cells with the crystal violet solution for 10-30 minutes at room temperature.

  • Washing: Gently wash the stained cells with water to remove excess stain.

  • Solubilization: Add the solubilization solution to each well to dissolve the crystal violet stain.

  • Absorbance Measurement: Measure the absorbance of the solubilized stain in each well using a microplate reader at a wavelength of approximately 570-590 nm.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Atuveciclib Action

Atuveciclib_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates pRNAPolII p-RNA Polymerase II (Ser2-P) RNAPolII->pRNAPolII Transcription_Elongation Transcriptional Elongation pRNAPolII->Transcription_Elongation pDSIF_NELF p-DSIF/NELF DSIF_NELF->pDSIF_NELF pDSIF_NELF->Transcription_Elongation Gene Target Genes (e.g., c-Myc, Mcl-1) mRNA mRNA Gene->mRNA Transcription Apoptosis Apoptosis mRNA->Apoptosis Leads to Transcription_Elongation->Gene Atuveciclib Atuveciclib (S-Enantiomer or Racemate) Atuveciclib->PTEFb Inhibits

Caption: Atuveciclib inhibits the P-TEFb complex, preventing transcriptional elongation and inducing apoptosis.

Experimental Workflow: Biochemical CDK9 Inhibition Assay

CDK9_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - CDK9/CycT1 Enzyme - Kinase Buffer - Substrate - ATP Solution start->reagent_prep compound_prep Prepare Serial Dilutions of Atuveciclib (S-Enantiomer & Racemate) start->compound_prep plate_setup Dispense Enzyme, Buffer, and Substrate into Plate reagent_prep->plate_setup add_compound Add Atuveciclib Dilutions or DMSO Control compound_prep->add_compound plate_setup->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction detection Measure Kinase Activity (e.g., Radioactivity, Luminescence) stop_reaction->detection data_analysis Calculate % Inhibition and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of Atuveciclib against CDK9 in a biochemical assay.

Experimental Workflow: HeLa Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed HeLa Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Atuveciclib start->prepare_compounds adhesion Allow Cells to Adhere (Overnight Incubation) seed_cells->adhesion treat_cells Treat Cells with Atuveciclib or DMSO Control adhesion->treat_cells prepare_compounds->treat_cells incubation Incubate for 96 hours treat_cells->incubation wash_fix Wash with PBS and Fix Cells incubation->wash_fix stain Stain with Crystal Violet wash_fix->stain wash_stain Wash to Remove Excess Stain stain->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_plate Measure Absorbance at 570-590 nm solubilize->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for assessing the antiproliferative effects of Atuveciclib on HeLa cells.

References

Atuveciclib S-Enantiomer: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY-1143572) has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, a process essential for the transcription of many proto-oncogenes and survival proteins.[3] The therapeutic potential of targeting this pathway has led to the development of inhibitors like Atuveciclib. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the S-enantiomer of Atuveciclib.

Discovery and Biological Activity

Atuveciclib was identified through lead optimization efforts starting from the lead compound BAY-958.[2] The introduction of a novel benzyl sulfoximine group was a key structural modification that led to an improved overall profile, including high kinase selectivity, favorable physicochemical properties, and good in vivo efficacy.[2]

Atuveciclib is a racemic mixture, and its enantiomers were separated to investigate their individual biological activities. The R-enantiomer is the eutomer, designated as Atuveciclib, while the S-enantiomer is the distomer. While both enantiomers exhibit inhibitory activity against CDK9, the R-enantiomer is slightly more potent.[4]

Signaling Pathway

Atuveciclib exerts its effect by inhibiting the P-TEFb complex, which is composed of CDK9 and its regulatory partner, Cyclin T1.[3] This inhibition prevents the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). Consequently, RNA Pol II stalls at promoter-proximal regions, leading to a halt in transcriptional elongation. This selectively affects the expression of genes with short half-lives, many of which are critical for cancer cell proliferation and survival, such as MYC and MCL-1.[3] The inhibition of CDK9 by Atuveciclib has also been shown to suppress the NF-κB and STAT3 signaling pathways.[5][6][7]

Atuveciclib Signaling Pathway cluster_nucleus Nucleus P_TEFb P-TEFb (CDK9/CycT1) RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylation (Ser2) p_RNA_Pol_II p-RNA Pol II (Elongation Competent) Gene_Transcription Transcription of Oncogenes (e.g., MYC, MCL-1) p_RNA_Pol_II->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to Atuveciclib_S Atuveciclib S-Enantiomer Atuveciclib_S->P_TEFb Inhibition

Atuveciclib's mechanism of action via CDK9 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for Atuveciclib and its S-enantiomer.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Atuveciclib (R-enantiomer)CDK9/CycT113[1]
Atuveciclib S-enantiomerCDK9/CycT116[4][8][9]
Atuveciclib (R-enantiomer)GSK3α45[1]
Atuveciclib (R-enantiomer)GSK3β87[1]
Atuveciclib (R-enantiomer)CDK2>1000[1]

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineIC50 (nM)Reference
Atuveciclib (R-enantiomer)HeLa920[10]
This compoundHeLa1100[4][8][9]
Atuveciclib (R-enantiomer)MOLM-13310[10]

Table 3: In Vivo Pharmacokinetic Properties in Rats

CompoundParameterValueUnitReference
Atuveciclib (R-enantiomer)Blood Clearance (CLb)1.1L/h/kg[1]
This compoundBlood Clearance (CLb)1.2L/h/kg[8]
Atuveciclib (R-enantiomer)Volume of Distribution (Vss)1.0L/kg[1]
This compoundVolume of Distribution (Vss)1.2L/kg[8]
Atuveciclib (R-enantiomer)Oral Bioavailability (F)54%[1]
This compoundOral Bioavailability (F)53%[8]
Atuveciclib (R-enantiomer)Half-life (t1/2)---
This compoundHalf-life (t1/2)0.6h[8]

Synthesis of Atuveciclib and Resolution of Enantiomers

The synthesis of racemic Atuveciclib has been reported, followed by the separation of the R and S enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).[4][11] An asymmetric synthesis approach has also been explored, although it resulted in a low enantiomeric excess.[12]

Synthetic Workflow

The general synthetic route to racemic Atuveciclib involves several key steps, starting from commercially available materials. The final step is the resolution of the enantiomers.

Atuveciclib Synthesis Workflow Start Starting Materials Thioether Thioether Formation Start->Thioether Oxidation Sulfoxide Formation Thioether->Oxidation Sulfoximination Sulfoximine Formation Oxidation->Sulfoximination Protection N-Protection Sulfoximination->Protection Reduction Nitro Group Reduction Protection->Reduction Triazine_Coupling Triazine Coupling Reduction->Triazine_Coupling Suzuki Suzuki Coupling Triazine_Coupling->Suzuki Deprotection Deprotection Suzuki->Deprotection Racemic_Atuveciclib Racemic Atuveciclib Deprotection->Racemic_Atuveciclib Chiral_HPLC Preparative Chiral HPLC Racemic_Atuveciclib->Chiral_HPLC S_Enantiomer This compound Chiral_HPLC->S_Enantiomer R_Enantiomer Atuveciclib (R-Enantiomer) Chiral_HPLC->R_Enantiomer

General workflow for the synthesis and resolution of Atuveciclib.
Experimental Protocols

Synthesis of Racemic Atuveciclib

The synthesis of racemic Atuveciclib is detailed in the publication by Lücking et al. (2017).[4][11] The key steps are outlined below:

  • Thioether Formation: 4-(chloromethyl)-1-nitrobenzene is reacted with sodium thiomethoxide to yield the corresponding thioether.[4][11]

  • Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using periodic acid and a catalytic amount of iron(III) chloride.[4][11]

  • Sulfoximine Formation: The sulfoxide is converted to the corresponding N-trifluoroacetyl sulfoximine using trifluoroacetamide, phenyliodonium diacetate, magnesium oxide, and a rhodium catalyst.[4][11]

  • Deprotection: The trifluoroacetyl group is removed using potassium carbonate in methanol to yield the free sulfoximine.[4][11]

  • N-Protection: The sulfoximine nitrogen is protected with an ethoxycarbonyl group using ethyl chloroformate and pyridine.[4][11]

  • Nitro Group Reduction: The nitro group is reduced to an aniline using titanium(III) chloride.[4][11]

  • Triazine Coupling: The aniline is reacted with 2,4-dichloro-1,3,5-triazine in the presence of a base.[4][11]

  • Suzuki Coupling: The resulting chloro-triazine is coupled with 4-fluoro-2-methoxyphenylboronic acid using a palladium catalyst.[4][11]

  • Final Deprotection: The ethoxycarbonyl protecting group is removed with sodium ethoxide to yield racemic Atuveciclib.[4][11]

Resolution of Enantiomers by Preparative Chiral HPLC

The separation of the R and S enantiomers of Atuveciclib is achieved by preparative chiral HPLC.[4][11]

  • Column: A chiral stationary phase column is used.

  • Mobile Phase: A suitable mixture of solvents, such as a hexane/isopropanol or hexane/ethanol system, is employed.

  • Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.

  • Collection: The separated enantiomers are collected in fractions.

The absolute configuration of the enantiomers was determined by X-ray crystallography of the N-acetyl derivative of the R-enantiomer.[4]

Conclusion

The S-enantiomer of Atuveciclib is a potent inhibitor of CDK9, albeit with slightly lower activity compared to its R-enantiomer. The discovery of Atuveciclib and the characterization of its enantiomers have provided valuable insights into the structure-activity relationship of CDK9 inhibitors. The synthetic route to racemic Atuveciclib is well-established, and the resolution of the enantiomers can be achieved through preparative chiral HPLC. This technical guide provides a comprehensive overview of the discovery, biological activity, and synthesis of the this compound, serving as a valuable resource for researchers in the field of oncology and drug development.

References

Atuveciclib S-Enantiomer: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Profile of a Selective CDK9 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data for Atuveciclib S-Enantiomer (also known as BAY-1143572 S-Enantiomer), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Compound Activity: In Vitro Efficacy

This compound demonstrates potent inhibition of the CDK9/CycT1 complex and antiproliferative activity against cancer cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: Biochemical Inhibition of CDK9/CycT1
CompoundIC₅₀ (nM)
This compound16[1][2][3]
Table 2: Antiproliferative Activity
Cell LineCompoundIC₅₀ (nM)
HeLa (Cervical Cancer)This compound1100[1][2][3]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties. A summary of the key pharmacokinetic parameters is presented in Table 3.

Table 3: Rat Pharmacokinetic Parameters of this compound
ParameterValueUnit
Clearance (CLb)1.2[1][2]L/kg per hour
Volume of Distribution (Vss)1.2[1][2]L/kg
Half-life (t₁⸝₂)0.6[1][2]h
Oral Bioavailability (F)53[1][2]%
Blood/Plasma Ratio~1[1][2]

Detailed Experimental Protocols

To ensure reproducibility and provide a clear understanding of the data presented, the following are detailed methodologies for the key preclinical experiments.

Biochemical CDK9/CycT1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CDK9/CycT1 kinase complex.

Methodology: The inhibitory activity was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the CDK9/CycT1 enzyme.

  • Reagents:

    • Recombinant human CDK9/CycT1 enzyme complex.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-XL665.

    • Assay Buffer.

    • This compound (dissolved in DMSO).

  • Procedure:

    • The test compound, this compound, was serially diluted in DMSO and then further diluted in assay buffer.

    • The CDK9/CycT1 enzyme and the biotinylated peptide substrate were mixed in the assay buffer.

    • The diluted compound was added to the enzyme-substrate mixture and incubated for a defined period.

    • The kinase reaction was initiated by the addition of ATP and allowed to proceed at room temperature.

    • The reaction was stopped, and the detection reagents (Europium-labeled antibody and Streptavidin-XL665) were added.

    • After an incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (HeLa Cells)

Objective: To evaluate the antiproliferative effect of this compound on the HeLa human cervical cancer cell line.

Methodology: The assay is based on the quantification of cell viability after a period of continuous exposure to the test compound.

  • Materials:

    • HeLa cells.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • 96-well cell culture plates.

    • This compound (dissolved in DMSO).

    • Reagents for cell viability assessment (e.g., Resazurin-based assays, or crystal violet staining).

  • Procedure:

    • HeLa cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • This compound was serially diluted in culture medium to the desired concentrations.

    • The culture medium from the cell plates was replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) was also included.

    • The plates were incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • After the incubation period, cell viability was assessed using a chosen method. For example, with a Resazurin-based assay, the reagent is added to the wells, and after a further incubation, the fluorescence is measured, which correlates with the number of viable cells.

    • IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using the DOT language.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of Ser2 on CTD Apoptosis Apoptosis PTEFb->Apoptosis Suppression of anti-apoptotic proteins Active_RNAPII RNA Polymerase II (elongating) RNAPII->Active_RNAPII Gene Target Genes (e.g., MYC, MCL1) Active_RNAPII->Gene Transcription mRNA mRNA Gene->mRNA Protein Oncoproteins mRNA->Protein Translation Protein->Apoptosis Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->PTEFb Inhibition

Caption: CDK9 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Interpretation Biochemical_Assay CDK9/CycT1 Inhibition Assay Data_Analysis_Invitro IC50 Determination Biochemical_Assay->Data_Analysis_Invitro Cell_Assay Cell Proliferation Assay (HeLa) Cell_Assay->Data_Analysis_Invitro Efficacy Potency & Efficacy Data_Analysis_Invitro->Efficacy Animal_Model Rat Model Dosing Oral & IV Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters ADME ADME Profile PK_Parameters->ADME Lead_Optimization Lead Optimization Efficacy->Lead_Optimization ADME->Lead_Optimization

Caption: General experimental workflow for preclinical evaluation.

References

Atuveciclib S-Enantiomer: An In-Depth Technical Profile of its Cyclin-Dependent Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) against Cyclin-Dependent Kinases (CDKs). Atuveciclib is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathway and experimental workflows.

Core Selectivity Profile

This compound is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (typically Cyclin T1). The S-enantiomer demonstrates an IC50 of 16 nM for CDK9/CycT1[1]. While a comprehensive selectivity panel for the S-enantiomer against a broad range of CDKs is not publicly available, its in vitro properties are reported to be very similar to the racemic mixture of Atuveciclib[1].

The racemic Atuveciclib shows high selectivity for CDK9. For instance, the racemate has an IC50 of 13 nM for CDK9/CycT1 and exhibits approximately 100-fold selectivity over CDK2[2][3][4]. The following table summarizes the known inhibitory concentrations for both the S-enantiomer and the racemate to provide a broader understanding of its selectivity.

Kinase TargetThis compound IC50 (nM)Atuveciclib (Racemate) IC50 (nM)Selectivity Fold (Racemate vs. CDK2)
CDK9/CycT116[1]13[2][5][6]~100
CDK2Data not available~1300 (estimated)1
GSK3αData not available45[3]Not Applicable
GSK3βData not available87[3]Not Applicable

P-TEFb Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9. CDK9, as part of the P-TEFb complex, plays a crucial role in the transition from abortive to productive transcriptional elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF. This phosphorylation event releases the polymerase from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these target genes encode for anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-MYC), which are critical for cancer cell survival and proliferation. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to tumor cell apoptosis.

PTEFb_Signaling_Pathway cluster_nucleus Nucleus Atuveciclib Atuveciclib S-Enantiomer PTEFb P-TEFb (CDK9/CycT1) Atuveciclib->PTEFb Inhibition RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Initiates DSIF_NELF->Transcription_Elongation Release of Pausing Anti_Apoptotic_Oncogenes Anti-Apoptotic & Oncogene Transcription (e.g., Mcl-1, c-MYC) Transcription_Elongation->Anti_Apoptotic_Oncogenes Apoptosis Tumor Cell Apoptosis Anti_Apoptotic_Oncogenes->Apoptosis Suppression leads to Kinase_Selectivity_Workflow start Start: Compound (this compound) dilution 1. Serial Dilution of Compound start->dilution plate_prep 2. Dispense into 384-well Plate dilution->plate_prep kinase_ab 3. Add Kinase/Antibody Mixture plate_prep->kinase_ab tracer 4. Add Tracer and Incubate kinase_ab->tracer read_plate 5. Read Plate (TR-FRET) tracer->read_plate data_analysis 6. Data Analysis read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Selectivity Profile ic50->end

References

Methodological & Application

Atuveciclib S-Enantiomer: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (S-Enantiomer), also known as BAY-1143572, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Atuveciclib effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription of key oncogenes and survival proteins. This targeted action results in the induction of apoptosis and cell cycle arrest in cancer cells, making Atuveciclib a promising candidate for cancer therapy.

This document provides detailed application notes and protocols for the in vitro use of Atuveciclib S-Enantiomer in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9. This inhibition leads to a cascade of downstream events, primarily the downregulation of short-lived anti-apoptotic proteins and oncoproteins that are critical for cancer cell survival and proliferation, such as MYC and MCL-1. Furthermore, Atuveciclib has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5]

Atuveciclib_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Downstream Effects cluster_2 NF-κB Pathway RNA_Pol_II RNA Polymerase II Transcription Gene Transcription (e.g., MYC, MCL-1) RNA_Pol_II->Transcription P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II phosphorylates Apoptosis Apoptosis Transcription->Apoptosis reduced survival signals lead to Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest reduced proliferation signals lead to Atuveciclib Atuveciclib (S-Enantiomer) Atuveciclib->P-TEFb inhibits p65_P p-p65 Atuveciclib->p65_P inhibits phosphorylation p65 p65 IKB IκBα IKB->p65 sequesters IKB_P p-IκBα IKB_P->IKB degradation of

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

TargetIC50 (nM)Reference
CDK9/CycT116[1][2][3]

Table 1: Biochemical Inhibitory Activity

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer1100[1][2]
MOLM-13Acute Myeloid Leukemia310[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (MW: 387.43 g/mol ), add 258.1 µL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Cell Viability / Proliferation Assay

This protocol is adapted for a 96-well plate format and can be used with adherent cells (e.g., HeLa) or suspension cells (e.g., MOLM-13).

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat with Atuveciclib (serial dilutions) Incubate->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Quantify Quantify Cell Viability Incubate_72h->Quantify Analyze Analyze Data (IC50 determination) Quantify->Analyze

Figure 2: Workflow for the Cell Viability Assay.

Materials:

  • HeLa or MOLM-13 cells

  • Complete cell culture medium

  • 96-well cell culture plates (clear for colorimetric assays, white for luminescence assays)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (for HeLa) or CellTiter-Glo® Luminescent Cell Viability Assay kit (for MOLM-13)

  • Plate reader

Protocol:

  • Cell Seeding:

    • HeLa (adherent): Seed 3,000 cells per well in 100 µL of complete medium.

    • MOLM-13 (suspension): Seed 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for HeLa) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

    • Carefully remove the medium from the wells (for HeLa) and add 100 µL of the medium containing the different concentrations of this compound. For MOLM-13, directly add the compound dilutions to the wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification:

    • Crystal Violet Staining (HeLa):

      • Gently wash the cells twice with PBS.

      • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

      • Wash the plate with water until the background is clear.

      • Air dry the plate completely.

      • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

      • Read the absorbance at 590 nm using a microplate reader.

    • CellTiter-Glo® Assay (MOLM-13):

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for MYC and MCL-1 Downregulation

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of MYC and MCL-1.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.

  • Harvest both adherent and floating cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described previously.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Assessment of NF-κB Pathway Inhibition

Materials:

  • Cell line of interest (e.g., IL-1β responsive cells)

  • This compound stock solution

  • IL-1β or other NF-κB stimulus

  • Antibodies for western blotting: p-p65, p65, p-IκBα, IκBα, and a loading control.

  • Nuclear and cytoplasmic extraction kit (optional, for nuclear translocation studies)

Protocol:

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., IL-1β) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and perform western blot analysis as described above to assess the phosphorylation status of p65 and IκBα. A decrease in the phosphorylated forms indicates inhibition of the pathway.

  • (Optional) Perform nuclear and cytoplasmic fractionation and conduct a western blot for p65 in each fraction to assess its nuclear translocation. A decrease in nuclear p65 with Atuveciclib treatment indicates pathway inhibition.[4]

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the relevant literature and perform preliminary experiments to establish the optimal conditions for your system. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for Atuveciclib S-Enantiomer in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY 1143572) and its S-enantiomer are potent and highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. By inhibiting CDK9, Atuveciclib S-enantiomer effectively downregulates the expression of short-lived anti-apoptotic proteins such as Mcl-1 and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[5][6] These application notes provide a summary of treatment durations and detailed protocols for assessing apoptosis induced by this compound. While much of the published data pertains to the racemic mixture of Atuveciclib, the S-enantiomer has been reported to have very similar in vitro properties.[3][7]

Data Presentation

The following table summarizes the effective concentrations and treatment durations of Atuveciclib (racemate) for inducing apoptosis in various cancer cell lines. Given the similar in vitro activity, these parameters serve as a strong starting point for experiments with the S-enantiomer.

Cell LineCancer TypeAssayAtuveciclib ConcentrationTreatment DurationObserved Effect
Pancreatic Cancer CellsPancreatic Ductal AdenocarcinomaWestern Blot (Cleaved PARP)Not specified12 hoursSubstantial increase in cleaved PARP
Panc89Pancreatic Ductal AdenocarcinomaFlow Cytometry (Propidium Iodide)0.1 µM, 0.5 µM, 1 µM24 hoursIncreased apoptosis
MDA-MB-231Triple-Negative Breast CancerWestern Blot (Cleaved PARP)Indicated concentrations24 hoursIncreased cleaved PARP
MDA-MB-231Triple-Negative Breast CancerFlow Cytometry (Annexin V/PI)Indicated concentrations4 daysIncreased apoptotic cells
MDA-MB-453Triple-Negative Breast CancerWestern Blot (Cleaved PARP)Indicated concentrations24 hoursIncreased cleaved PARP
MDA-MB-453Triple-Negative Breast CancerFlow Cytometry (Annexin V/PI)Indicated concentrations4 daysIncreased apoptotic cells

Signaling Pathway

CDK9_Inhibition_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Downstream Effects Atuveciclib_S_Enantiomer Atuveciclib S-Enantiomer CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Atuveciclib_S_Enantiomer->CDK9_CyclinT Inhibition RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation p_RNA_Pol_II p-RNA Polymerase II (Elongation Competent) RNA_Pol_II->p_RNA_Pol_II Gene_Transcription Gene Transcription p_RNA_Pol_II->Gene_Transcription Initiates Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, c-FLIP) Gene_Transcription->Anti_Apoptotic_Proteins Leads to expression of MYC_Oncogene MYC Oncogene Gene_Transcription->MYC_Oncogene Leads to expression of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibition MYC_Oncogene->Apoptosis Inhibition

Caption: CDK9 inhibition by this compound blocks transcription of anti-apoptotic genes, leading to apoptosis.

Experimental Workflow

Apoptosis_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Atuveciclib S-Enantiomer (various concentrations and durations) Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V Western_Blot Western Blot (PARP Cleavage) Harvest_Cells->Western_Blot Analyze_Flow_Data Analyze Flow Cytometry Data (% Apoptotic Cells) Annexin_V->Analyze_Flow_Data Analyze_WB_Data Analyze Western Blot Data (Cleaved PARP levels) Western_Blot->Analyze_WB_Data

Caption: Workflow for assessing apoptosis after this compound treatment.

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This protocol is for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which contains dead, floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent. Combine these cells with the collected medium.

    • Suspension cells: Collect the entire cell suspension into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Protocol 2: Western Blot for PARP Cleavage

This protocol is for the detection of cleaved PARP, a hallmark of caspase-dependent apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. A 24-hour treatment duration is often sufficient to observe PARP cleavage.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

References

Atuveciclib S-Enantiomer: Application Notes for MOLM-13 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY 1143572) is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription, and its over-activation in cancer cells leads to the transcription of key tumor-promoting genes, thereby driving cancer cell proliferation.[2] Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a downstream reduction in the expression of oncoproteins such as MYC, ultimately inducing apoptosis in tumor cells.[4]

This document provides detailed application notes and protocols for the use of Atuveciclib, with a focus on its S-enantiomer, in the context of a MOLM-13 human acute myeloid leukemia (AML) xenograft model. While published studies have primarily utilized the racemic mixture of Atuveciclib (BAY 1143572), available data indicates that the S-enantiomer exhibits very similar in vitro and in vivo pharmacokinetic properties.[5][6] Therefore, the following data and protocols for Atuveciclib are presented as a robust guide for studies involving its S-enantiomer.

Mechanism of Action: P-TEFb/CDK9 Inhibition

Atuveciclib selectively inhibits the CDK9/Cyclin T1 complex, a key component of P-TEFb. This inhibition blocks the phosphorylation of RNA Polymerase II, which is essential for the transition from transcriptional initiation to productive elongation. This leads to the downregulation of anti-apoptotic proteins and oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 CDK9->CyclinT1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Atuveciclib Atuveciclib (S-Enantiomer) Atuveciclib->CDK9 Inhibition Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Activation Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Anti-Apoptotic Genes

Figure 1: Signaling pathway of Atuveciclib action.

In Vitro Activity against MOLM-13 Cells

Atuveciclib has demonstrated potent antiproliferative activity against the MOLM-13 human acute myeloid leukemia cell line.

CompoundTargetIC50 (MOLM-13 cells)Reference
Atuveciclib (BAY 1143572)CDK9/CycT1310 nM[1]
Atuveciclib S-EnantiomerCDK9/CycT116 nM (biochemical assay)

In Vivo Efficacy in MOLM-13 Xenograft Model

Studies using the racemic mixture of Atuveciclib in a MOLM-13 xenograft mouse model have shown significant dose-dependent antitumor efficacy.

Daily Dosing Regimen
Dose (mg/kg)Treatment ScheduleT/C Ratio*p-valueReference
6.25Daily0.64<0.001[1]
12.5Daily0.49<0.001[1]
20Daily0.41<0.001
25Daily0.31<0.001
Intermittent Dosing Regimen
Dose (mg/kg)Treatment ScheduleT/C Ratio*p-valueReference
253 days on / 2 days off0.33<0.001[1]
353 days on / 2 days off0.20<0.001[1]

*T/C Ratio: Treatment to Control ratio, a measure of antitumor efficacy.

Treatment with Atuveciclib was generally well-tolerated, with less than a 10% mean body weight reduction observed throughout the studies.[1]

Experimental Protocols

MOLM-13 Cell Culture
  • Cell Line: MOLM-13 (human acute myeloid leukemia)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

MOLM-13 Xenograft Model Establishment

start MOLM-13 Cell Culture harvest Harvest & Count MOLM-13 Cells start->harvest prepare Prepare Cell Suspension (2x10^6 cells in PBS) harvest->prepare inject Subcutaneous Injection into Flank of Nude Mice prepare->inject monitor Tumor Growth Monitoring inject->monitor stratify Stratify Mice into Treatment & Control Groups monitor->stratify treat Initiate Treatment with This compound stratify->treat end Efficacy & Tolerability Assessment treat->end

Figure 2: Workflow for MOLM-13 xenograft study.

  • Animals: Female NMRI nu/nu mice (5-6 weeks old, 18-21 g) are commonly used.[1] Athymic BALB/c or NOD/SCID mice are also suitable.

  • Cell Inoculation:

    • Harvest MOLM-13 cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the left flank of each mouse.[1]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

  • Group Stratification:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Drug Preparation and Administration
  • Formulation: this compound can be formulated for oral gavage. A common vehicle is a mixture of 10% absolute alcohol, 10% Cremophor-EL, and 80% saline.

  • Dosing:

    • Prepare fresh drug formulations daily.

    • Administer the drug orally via gavage according to the desired dosing schedule (e.g., daily or intermittently).

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Conclusion

Atuveciclib, and by extension its S-enantiomer, demonstrates significant anti-leukemic activity in preclinical models of AML. The provided protocols and data offer a comprehensive guide for researchers investigating the therapeutic potential of this selective CDK9 inhibitor in a MOLM-13 xenograft model. Careful adherence to these methodologies will facilitate robust and reproducible in vivo studies.

References

How to dissolve Atuveciclib S-Enantiomer in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Atuveciclib S-Enantiomer

Abstract: This document provides detailed application notes and protocols for the dissolution and use of this compound in Dimethyl Sulfoxide (DMSO) for research applications. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. These guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is an organic small molecule with specific solubility characteristics that are crucial for its use in experimental settings. The compound is highly soluble in DMSO, but virtually insoluble in aqueous solutions like water and ethanol.[4] It is imperative to use high-purity, anhydrous (fresh) DMSO for preparing stock solutions, as hygroscopic (moisture-absorbed) DMSO can significantly decrease the compound's solubility.[2][5]

Table 1: Physicochemical and Solubility Data for Atuveciclib Enantiomers

PropertyThis compoundAtuveciclib (Racemate)Atuveciclib R-Enantiomer
Synonyms BAY-1143572 S-EnantiomerBAY-1143572(R)-Atuveciclib
Molecular Weight 387.43 g/mol [3]387.43 g/mol [4]387.43 g/mol [6]
Formula C₁₈H₁₈FN₅O₂S[3]C₁₈H₁₈FN₅O₂S[4]C₁₈H₁₈FN₅O₂S[6]
Primary Target CDK9/Cyclin T1[2]CDK9/Cyclin T1[4]CDK9/Cyclin T1[6]
IC₅₀ (CDK9/CycT1) 16 nM[2][3]13 nM[4]Not specified, but acts as a CDK9 inhibitor[6]
Solubility in DMSO ≥ 113 mg/mL (≥ 291.67 mM)[2][5][7]77 mg/mL (198.74 mM)[4]128.5 mg/mL (331.67 mM)[6]
Solubility in Water Insoluble[4]Insoluble[4]Not specified
Solubility in Ethanol Insoluble[4]Insoluble[4]Not specified

Note: The "≥" symbol indicates that the solubility may be higher, but saturation was not achieved at this concentration.[2][7]

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted for various experiments.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Preparation: Before starting, bring the vial of this compound powder and the DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Refer to the molarity calculator on vendor websites if needed.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If dissolution is slow, the process can be aided by brief sonication in an ultrasonic water bath or gentle warming to 37°C.[3]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.[3][8]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][7][9] Always consult the manufacturer's data sheet for specific storage recommendations.

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the concentrated DMSO stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution: Perform a stepwise (serial) dilution of the stock solution into your cell culture medium to achieve the final desired experimental concentration. A direct, large-volume dilution is not recommended as it can cause the compound to precipitate out of solution.[8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential for distinguishing the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

Signaling Pathway of Atuveciclib

Atuveciclib inhibits the P-TEFb complex (CDK9/Cyclin T1), which is essential for the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain.[1] This phosphorylation event is a critical switch from transcription initiation to productive elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation, leading to a halt in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][10]

Atuveciclib_Pathway cluster_nucleus Cell Nucleus Atuveciclib Atuveciclib S-Enantiomer CDK9_CycT1 P-TEFb Complex (CDK9/CycT1) Atuveciclib->CDK9_CycT1 Inhibition RNAPII RNA Polymerase II (RNAPII) CDK9_CycT1->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (p-Ser2) RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->AntiApoptotic Transcription Apoptosis Apoptosis & Cell Cycle Arrest AntiApoptotic->Apoptosis Inhibition

Caption: Atuveciclib inhibits CDK9, blocking transcription and promoting apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stable, high-concentration stock solution of this compound in DMSO.

Workflow_Dissolution Start Start: Obtain Compound and Anhydrous DMSO Weigh 1. Accurately weigh This compound powder Start->Weigh Add_DMSO 2. Add calculated volume of anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex until fully dissolved (Optional: Sonicate/Warm to 37°C) Add_DMSO->Dissolve Check 4. Visually inspect for complete dissolution Dissolve->Check Check->Dissolve Particulates Present Aliquot 5. Aliquot into single-use vials Check->Aliquot Clear Solution Store 6. Store at -20°C or -80°C Aliquot->Store End End: Ready for experimental use Store->End

Caption: Workflow for dissolving this compound in DMSO.

References

Atuveciclib S-Enantiomer: Application Notes and Protocols for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (formerly BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. The S-enantiomer of Atuveciclib is the active stereoisomer responsible for its biological activity. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting the transcription of short-lived anti-apoptotic and pro-proliferative proteins. Key downstream targets of CDK9 include the oncogene MYC and the anti-apoptotic protein MCL1. By inhibiting CDK9, Atuveciclib S-enantiomer leads to the downregulation of these critical survival factors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using two common cell-based assays: the MTT and CellTiter-Glo® luminescent cell viability assays.

Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-cancer effects by targeting the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation. Consequently, the expression of proteins with short half-lives, such as MYC and MCL1, is rapidly reduced. This disruption of critical cellular signaling pathways triggers apoptosis and inhibits cell proliferation in various cancer types.

CDK9_Pathway cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Downstream Effects Atuveciclib Atuveciclib S-Enantiomer CDK9 CDK9 / Cyclin T1 (P-TEFb) Atuveciclib->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription MYC MYC (Oncogene) Transcription->MYC MCL1 MCL1 (Anti-apoptotic) Transcription->MCL1 Proliferation Cell Proliferation & Survival MYC->Proliferation Apoptosis Apoptosis MYC->Apoptosis MCL1->Proliferation MCL1->Apoptosis

Caption: CDK9 Signaling Pathway and Inhibition by this compound.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the in vitro inhibitory and anti-proliferative activity of this compound. For comparison, data for the racemate (Atuveciclib) is also included where available.

CompoundTarget/Cell LineAssay TypeIC50 (nM)Reference
This compound CDK9/CycT1Biochemical Assay16[1]
This compound HeLa (Cervical Cancer)Cell Proliferation Assay1100[1][2]
Atuveciclib (Racemate)CDK9/CycT1Biochemical Assay13[3]
Atuveciclib (Racemate)HeLa (Cervical Cancer)Cell Proliferation Assay920[3]
Atuveciclib (Racemate)MOLM-13 (Acute Myeloid Leukemia)Cell Proliferation Assay310[3]

Note: The antiproliferative activity of this compound has been primarily reported for the HeLa cell line. The racemate, Atuveciclib, has been tested on a broader range of cell lines, demonstrating sub-micromolar IC50 values in various tumor types[4].

Experimental Protocols

The following are detailed protocols for determining the anti-proliferative effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose range that spans several orders of magnitude (e.g., 1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates to minimize background luminescence.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 CellTiter-Glo Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Atuveciclib S-enantiomer (serial dilutions) incubate1->treat incubate2 Incubate 48-96h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt equilibrate Equilibrate to RT incubate2->equilibrate incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability vs. Control read_abs->analyze add_ctg Add CellTiter-Glo reagent equilibrate->add_ctg mix_lyse Mix to lyse cells add_ctg->mix_lyse incubate_ctg Incubate 10 min mix_lyse->incubate_ctg read_lum Read Luminescence incubate_ctg->read_lum read_lum->analyze ic50 Determine IC50 analyze->ic50

Caption: Experimental Workflow for Cell Proliferation Assays.

References

Application Notes and Protocols for In vivo Dosing and Administration of Atuveciclib S-Enantiomer in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib, also known as BAY-1143572, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription.[4] By binding to and inhibiting the activity of P-TEFb, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the inhibition of transcriptional elongation.[4] This mechanism ultimately hinders the transcription of genes that promote tumor growth, leading to apoptosis in cancer cells.[4] The S-enantiomer of Atuveciclib is a potent and selective CDK9 inhibitor, with an IC50 of 16 nM for CDK9/CycT1. These application notes provide detailed protocols for the in vivo dosing and administration of Atuveciclib S-Enantiomer in mouse models, based on available preclinical data.

Mechanism of Action

This compound exerts its biological effects by targeting the CDK9 signaling pathway. Its inhibition of P-TEFb leads to downstream effects on various signaling cascades, including the NF-κB and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.

dot

Atuveciclib_Signaling_Pathway cluster_inhibition This compound cluster_pathway CDK9 Signaling Pathway cluster_downstream Downstream Effects Atuveciclib Atuveciclib S-Enantiomer PTEFb P-TEFb Complex (CDK9/Cyclin T) Atuveciclib->PTEFb Inhibits NFkB NF-κB Pathway Inhibition Atuveciclib->NFkB STAT3 STAT3 Pathway Inhibition Atuveciclib->STAT3 RNAPII RNA Polymerase II (p-Ser2) PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription TumorGenes Tumor-Promoting Genes (e.g., MYC) Transcription->TumorGenes Activates Apoptosis Tumor Cell Apoptosis TumorGenes->Apoptosis Inhibition leads to experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Tumor Cell Culture (e.g., MOLM-13) Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Oral Gavage with This compound or Vehicle Randomization->Dosing Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice TumorExcision Tumor Excision and Weight Measurement Sacrifice->TumorExcision DataAnalysis Data Analysis: - T/C Ratio - Statistical Significance TumorExcision->DataAnalysis

References

Troubleshooting & Optimization

Preventing Atuveciclib S-Enantiomer precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Atuveciclib S-enantiomer, a potent and selective CDK9 inhibitor. Our goal is to help you prevent and resolve issues related to its precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Atuveciclib and its S-enantiomer?

Atuveciclib (also known as BAY-1143572) is a potent and highly selective oral inhibitor of the positive transcription elongation factor b (P-TEFb), specifically targeting cyclin-dependent kinase 9 (CDK9).[1][2][3][4] The S-enantiomer of Atuveciclib is also a potent and selective CDK9 inhibitor.[5][6] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-MYC, making it a promising agent in cancer therapy.[7][8]

Q2: What is the primary solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5][6] It is highly soluble in DMSO, with reported concentrations of ≥ 113 mg/mL (291.67 mM).[5][6]

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store the DMSO stock solution of this compound at -20°C for up to one year or at -80°C for up to two years.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

Q4: What is the reported aqueous solubility of Atuveciclib?

There are conflicting reports regarding the aqueous solubility of Atuveciclib. One study reports a high aqueous solubility of 479 mg/L for the racemate (BAY 1143572).[2] However, some commercial suppliers state that Atuveciclib is insoluble in water.[7] This discrepancy might be due to differences in experimental conditions, such as pH, or the specific solid-state form of the compound tested. It is crucial for researchers to empirically determine the solubility in their specific experimental setup.

Troubleshooting Guide: Preventing Precipitation in Cell Culture

Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.

Visual Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 Resolution Start Precipitation of this compound in cell culture medium Check_DMSO Is the final DMSO concentration > 0.5%? Start->Check_DMSO Check_Stock Was the stock solution clear before dilution? Check_DMSO->Check_Stock No Reduce_DMSO Decrease final DMSO concentration to ≤ 0.1% Check_DMSO->Reduce_DMSO Yes Check_Media_Temp Was the medium at 37°C during addition? Check_Stock->Check_Media_Temp Yes Prepare_Fresh_Stock Prepare fresh stock in high-quality, anhydrous DMSO Check_Stock->Prepare_Fresh_Stock No Warm_Media Pre-warm media to 37°C Check_Media_Temp->Warm_Media No Serial_Dilution Perform serial dilutions in pre-warmed media Check_Media_Temp->Serial_Dilution Yes Reduce_DMSO->Serial_Dilution Prepare_Fresh_Stock->Serial_Dilution Warm_Media->Serial_Dilution Serum_Effect Test different serum concentrations Serial_Dilution->Serum_Effect Precipitation persists Resolved Precipitation issue resolved Serial_Dilution->Resolved Issue Resolved pH_Check Check and buffer the pH of the final medium Serum_Effect->pH_Check Serum_Effect->Resolved Issue Resolved Solubilizer Consider a solubilizing agent (e.g., PEG400) - for specific applications pH_Check->Solubilizer pH_Check->Resolved Issue Resolved Solubilizer->Resolved If applicable

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Troubleshooting

1. Control the Final DMSO Concentration:

  • Issue: High concentrations of DMSO can cause small molecules to precipitate when diluted into an aqueous environment. Moreover, DMSO can be toxic to cells at concentrations above 0.5-1%.

  • Recommendation: Aim for a final DMSO concentration in your cell culture medium of ≤ 0.1% .[9] This may require preparing a more concentrated initial stock solution in DMSO. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

2. Proper Stock Solution Handling:

  • Issue: The quality of the DMSO and the handling of the stock solution can impact solubility. Hygroscopic DMSO (DMSO that has absorbed moisture) can reduce the solubility of compounds.[5][7]

  • Recommendations:

    • Use high-quality, anhydrous DMSO to prepare your stock solution.

    • Ensure the stock solution is fully dissolved before making further dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Store stock solutions in small aliquots to minimize freeze-thaw cycles and exposure to moisture.

3. Dilution Technique:

  • Issue: Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause localized high concentrations of the compound, leading to precipitation.

  • Recommendations:

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the DMSO stock drop-wise to the pre-warmed medium while gently swirling or vortexing.

    • Perform serial dilutions. First, dilute the DMSO stock into a small volume of pre-warmed medium, and then add this intermediate dilution to the final culture volume.

4. Consider the Role of Serum:

  • Issue: Serum proteins can interact with small molecules, either enhancing or decreasing their solubility.

  • Recommendations:

    • If working in serum-free conditions, the compound may be more prone to precipitation. Consider if a low percentage of serum (e.g., 1-2%) can be tolerated in your experiment to aid solubility.

    • Conversely, in high-serum conditions, protein binding could potentially lead to aggregation. Test different serum concentrations to find the optimal condition.

5. pH of the Medium:

  • Issue: The pH of the cell culture medium can influence the ionization state and solubility of a compound.

  • Recommendation: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding the this compound.

Data Summary

CompoundSolventReported SolubilityStorage of Stock Solution
Atuveciclib (BAY-1143572) DMSO77 mg/mL (198.74 mM)[7]-20°C (1 year) or -80°C (2 years)[1]
Aqueous479 mg/L[2]N/A
WaterInsoluble[7]N/A
This compound DMSO≥ 113 mg/mL (291.67 mM)[5][6]-20°C (1 month) or -80°C (6 months)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-quality anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Materials: Prepared this compound stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) complete cell culture medium.

  • Procedure: a. Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment, ensuring the final DMSO concentration remains ≤ 0.1%. b. Method A (Direct Dilution for Low Concentrations): i. Pipette the calculated volume of the DMSO stock solution directly into the pre-warmed cell culture medium. ii. Immediately mix thoroughly by gentle pipetting or swirling. c. Method B (Serial Dilution for Higher Concentrations or Prone to Precipitation): i. Prepare an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed medium (e.g., a 1:10 dilution). ii. Vortex the intermediate dilution gently. iii. Add the required volume of the intermediate dilution to the final volume of cell culture medium and mix. d. Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Atuveciclib's Mechanism of Action

G Atuveciclib This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Atuveciclib->CDK9_CyclinT inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibits Oncogenes->Apoptosis inhibits

Caption: Signaling pathway of this compound.

Relationship Between Atuveciclib Enantiomers

Caption: Relationship between Atuveciclib's enantiomers.

References

Atuveciclib S-Enantiomer stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of Atuveciclib S-Enantiomer. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Powder -20°C3 years[1]Store in a dry, dark place.
4°C2 years[2]For shorter-term storage.
In Solvent (e.g., DMSO) -80°C2 years[2][3]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 year[2][3]Use for working stock solutions.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable solvent such as DMSO.[4] To ensure stability, once a stock solution is prepared, it should be aliquoted into smaller volumes and stored at -80°C for long-term use or -20°C for shorter-term use to minimize freeze-thaw cycles.[3]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Based on the chemical structure of Atuveciclib, which contains a sulfoximine group, potential degradation pathways may include oxidation or reduction of the sulfoximine moiety and hydrolysis of the triazine ring under harsh acidic or basic conditions. The sulfoximine functional group is generally considered to be chemically stable.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem: Inconsistent or lower than expected activity in my assay.

This could be due to several factors related to the stability and handling of the compound. Follow this troubleshooting workflow to identify the potential cause:

TroubleshootingWorkflow Start Inconsistent/Low Activity Observed CheckStorage Verify Storage Conditions (Temperature, Light Protection) Start->CheckStorage CheckSolutionPrep Review Stock Solution Preparation (Solvent, Concentration, Aliquoting) CheckStorage->CheckSolutionPrep Conditions OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper Storage CheckFreezeThaw Assess Number of Freeze-Thaw Cycles CheckSolutionPrep->CheckFreezeThaw Preparation Correct CheckSolutionPrep->PrepareFresh Incorrect Preparation PerformPurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckFreezeThaw->PerformPurityAnalysis Minimal Cycles CheckFreezeThaw->PrepareFresh > 3-5 Cycles PerformPurityAnalysis->PrepareFresh Purity Confirmed PerformPurityAnalysis->PrepareFresh Degradation Observed ContactSupport Contact Technical Support PrepareFresh->ContactSupport Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to assess the purity of the compound and detect any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by the validated HPLC method.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solution and solid this compound to light according to ICH Q1B guidelines.

    • Analyze samples and compare them to a dark control.

Signaling Pathway and Degradation Visualization

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions. The primary sites of potential degradation are the sulfoximine and triazine moieties.

DegradationPathway Atuveciclib This compound Oxidation Oxidation (e.g., H₂O₂) Atuveciclib->Oxidation Hydrolysis Hydrolysis (Acid/Base) Atuveciclib->Hydrolysis Reduction Reduction Atuveciclib->Reduction Degradant1 N-oxide or Sulfone derivative Oxidation->Degradant1 Degradant2 Hydrolyzed Triazine Ring Product Hydrolysis->Degradant2 Degradant3 Sulfide derivative Reduction->Degradant3

Caption: Potential degradation pathways of this compound.

References

Off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase.

Frequently Asked Questions (FAQs)

Q1: What is Atuveciclib and its S-Enantiomer?

Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and cyclin T1.[1][2][3] Its primary mechanism of action is to bind to and inhibit the kinase activity of CDK9, which in turn prevents the phosphorylation of downstream targets like the C-terminal domain of RNA polymerase II. This leads to the inhibition of transcriptional elongation of tumor-promoting genes, ultimately inducing apoptosis in cancer cells.[1] The S-enantiomer of Atuveciclib is a specific stereoisomer of the compound.

Q2: Does Atuveciclib or its S-Enantiomer have known off-target effects on GSK3 kinase?

Yes. The racemic mixture of Atuveciclib has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3) with submicromolar potency.[4][5] The S-enantiomer of Atuveciclib has very similar in vitro properties to the racemic mixture, suggesting it likely also inhibits GSK3.[5][6][7]

Q3: What are the reported IC50 values for Atuveciclib against its primary target and GSK3?

The following table summarizes the inhibitory concentrations (IC50) of Atuveciclib and its S-enantiomer against their primary target CDK9/CycT1 and the off-target GSK3 kinases.

CompoundTargetIC50 (nM)
Atuveciclib (Racemate)CDK9/CycT113[2][4][5]
GSK3α45[4][5]
GSK3β87[4][5]
This compoundCDK9/CycT116[6][7][8]

Q4: What is the primary signaling pathway of Atuveciclib?

The primary signaling pathway inhibited by Atuveciclib involves the regulation of transcription elongation. Atuveciclib targets the P-TEFb complex (CDK9/CycT1), which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation is a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation event, leading to a halt in the transcription of many short-lived proteins, including those crucial for cancer cell survival.

G Atuveciclib Atuveciclib S-Enantiomer PTEFb P-TEFb (CDK9/CycT1) Atuveciclib->PTEFb Inhibits RNAPII RNA Polymerase II (RNAP II) PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Inhibition leads to G cluster_prep Preparation cluster_reaction Reaction cluster_detect Detection & Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare GSK3β Enzyme Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_ATP Prepare ATP Add_ATP Initiate with ATP Prep_ATP->Add_ATP Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Add_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Detect_Luminescence Add Detection Reagent & Read Incubate->Detect_Luminescence Analyze_Data Calculate IC50 Detect_Luminescence->Analyze_Data G cluster_cell Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blot Plate_Cells Plate Cells Treat_Cells Treat with Inhibitor Plate_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_Probe Block & Probe with Antibodies Transfer->Block_Probe Detect_Signal Detect Signal Block_Probe->Detect_Signal Analyze Analyze Band Intensities Detect_Signal->Analyze

References

Technical Support Center: Atuveciclib S-Enantiomer Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the cytotoxicity of Atuveciclib S-Enantiomer specifically in non-cancerous cell lines is limited. Atuveciclib is identified as a potent and highly selective inhibitor of P-TEFb/CDK9.[1][2][3] The S-enantiomer shows similar in vitro properties to Atuveciclib, with a slightly lower activity against CDK9 and antiproliferative activity in HeLa cells.[4][5][6] This guide provides general protocols, troubleshooting advice, and data presentation templates based on standard cytotoxicity testing methodologies for researchers investigating the effects of this compound on non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Atuveciclib?

A1: Atuveciclib is a potent and highly selective inhibitor of the positive transcription elongation factor b (P-TEFb), which is a complex of cyclin-dependent kinase 9 (CDK9) and cyclin T1.[2][3] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a halt in transcriptional elongation of genes that are crucial for cancer cell proliferation and survival.[1]

Q2: Why is it important to test the cytotoxicity of this compound in non-cancerous cell lines?

A2: While Atuveciclib is developed as an anti-cancer agent, it is crucial to understand its potential effects on healthy, non-cancerous cells. This helps in determining the therapeutic window and predicting potential side effects in a clinical setting. Cytotoxicity testing in non-cancerous cell lines provides essential data on the compound's selectivity and off-target effects.

Q3: What are some suitable non-cancerous cell lines for initial cytotoxicity screening?

A3: A panel of non-cancerous cell lines from different tissues is recommended to assess broad cytotoxicity. Commonly used cell lines include:

  • Fibroblasts: Human Foreskin Fibroblasts (HFF), Mouse Embryonic Fibroblasts (MEFs)

  • Epithelial Cells: Human Bronchial Epithelial Cells (HBEC), Retinal Pigment Epithelial (RPE-1) cells

  • Hepatocytes: Primary human hepatocytes or cell lines like HepaRG

  • Renal Cells: Human Kidney (HK-2) cells

Q4: How can I differentiate between a cytotoxic and a cytostatic effect?

A4: Cytotoxicity refers to cell death, while a cytostatic effect means the compound inhibits cell proliferation without directly killing the cells. Assays that measure membrane integrity (like LDH release or vital dyes) are direct measures of cytotoxicity.[7] Proliferation assays (like EdU incorporation or cell counting over time) can indicate a cytostatic effect if cell numbers plateau without a significant increase in cell death markers. Combining a metabolic activity assay (like MTT or resazurin) with a direct cytotoxicity assay can help distinguish these effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Compound precipitation- Use a multichannel pipette or automated cell dispenser for seeding.- Ensure proper mixing of reagents.- Avoid using the outer wells of the microplate if possible, or fill them with sterile PBS.- Check the solubility of this compound in your final culture medium concentration.[8]
No cytotoxic effect observed at expected concentrations - Incorrect compound concentration- Cell line is resistant- Insufficient incubation time- Compound is inactive- Verify the stock concentration and dilution calculations.- Include a positive control (e.g., doxorubicin) to ensure the assay is working.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Confirm the identity and purity of the compound.
High background signal in control wells - Microbial contamination- Reagent incompatibility with media- High spontaneous cell death- Regularly test cell cultures for mycoplasma.[8]- Ensure assay reagents are compatible with your specific culture medium (e.g., phenol red can interfere with some colorimetric assays).- Check the health of your cell stock; do not use cells with high passage numbers.[9]

Data Presentation

Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines

Cell LineTissue of OriginIncubation Time (hr)IC50 (µM)
e.g., HFF-1Human Foreskin72Data
e.g., RPE-1Human Retina72Data
e.g., HepaRGHuman Liver72Data
e.g., HK-2Human Kidney72Data

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[10]

Materials:

  • This compound stock solution (in DMSO)

  • Selected non-cancerous cell lines

  • Complete cell culture medium

  • 96-well, clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed add_compound Add Compound to Cells seed->add_compound prepare_compound Prepare Serial Dilutions of This compound prepare_compound->add_compound incubate Incubate (e.g., 72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate Calculate % Viability and IC50 read_plate->calculate end End: Report Results calculate->end

Caption: Experimental workflow for cytotoxicity testing.

G GF Growth Factors Receptor Receptor GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRB pRB CDK46->pRB Phosphorylates E2F E2F pRB->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Atuveciclib Atuveciclib CDK9 CDK9/CycT1 (P-TEFb) Atuveciclib->CDK9 Inhibits RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation (Anti-apoptotic & Pro-survival genes) RNAPII->Transcription

Caption: Simplified CDK signaling pathways.

References

Optimizing Atuveciclib S-Enantiomer concentration for maximum CDK9 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Atuveciclib S-enantiomer for maximal CDK9 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BAY-1143572 S-enantiomer) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the regulation of gene transcription.[3] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[3][4] This action blocks transcriptional elongation, leading to the suppression of tumor-promoting genes and inducing apoptosis in cancer cells.[3][5]

Q2: What is the difference between Atuveciclib and its S-enantiomer?

A2: Atuveciclib (BAY 1143572) is a racemic mixture. The S-enantiomer exhibits very similar in vitro properties to the racemic mixture, including its potent and selective inhibition of CDK9.[1][2][6] However, some studies suggest a trend towards slightly lower activity of the S-enantiomer against CDK9 in biochemical assays and slightly lower antiproliferative activity in cell lines like HeLa.[1][2][6]

Q3: What is the IC50 of this compound for CDK9?

A3: The S-enantiomer of Atuveciclib inhibits CDK9/CycT1 with an IC50 of approximately 16 nM.[1][2] For comparison, the racemic mixture has an IC50 of about 13 nM for CDK9/CycT1.[6][7][8]

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in DMSO.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween80, and corn oil have been described for the racemic mixture, which may serve as a reference.[7] It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no CDK9 inhibition observed Incorrect concentration: The concentration of the S-enantiomer may be too low to elicit a significant effect.Refer to the IC50 values in the data tables below. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting range would be from 10 nM to 1 µM.
High ATP concentration in assay: The potency of Atuveciclib can be diminished at physiological ATP concentrations compared to the low ATP concentrations used in many in vitro kinase assays.[9]If using a biochemical assay, consider the ATP concentration. For cell-based assays, be aware that higher concentrations of the inhibitor may be needed to achieve the desired effect compared to biochemical assays.
Compound degradation: Improper storage or handling may have led to the degradation of the S-enantiomer.Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1][2][8] Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent results between experiments Cell viability and passage number: Variations in cell health, density, or passage number can affect the cellular response to the inhibitor.Use cells with a consistent and low passage number. Ensure uniform cell seeding density and monitor cell viability before and during the experiment.
Variability in compound dilution: Inaccurate serial dilutions can lead to inconsistent final concentrations.Prepare a fresh stock solution and perform careful serial dilutions for each experiment. Use calibrated pipettes.
High background signal in assays Off-target effects: Although highly selective for CDK9, at very high concentrations, off-target effects on other kinases like GSK3α and GSK3β might occur.[6][7]Use the lowest effective concentration of the S-enantiomer that achieves maximal CDK9 inhibition to minimize potential off-target effects.
Assay-specific issues: The detection reagents or assay protocol may be contributing to the high background.Run appropriate controls, including vehicle-only (DMSO) and no-cell controls, to identify the source of the background signal. Optimize assay parameters such as incubation times and reagent concentrations.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Atuveciclib and its S-Enantiomer

CompoundTargetIC50 (nM)Reference(s)
Atuveciclib (racemate)CDK9/CycT113[6][7][8]
This compoundCDK9/CycT116[1][2]
Atuveciclib (racemate)GSK3α45[6][7]
Atuveciclib (racemate)GSK3β87[6][7]

Table 2: Antiproliferative Activity of Atuveciclib and its S-Enantiomer

CompoundCell LineIC50 (nM)Reference(s)
Atuveciclib (racemate)HeLa920[6][8]
This compoundHeLa1100[1][2][6]
Atuveciclib (racemate)MOLM-13310[6][8]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration for CDK9 Inhibition using a Cell-Based Assay

This protocol outlines a general workflow to determine the optimal concentration of this compound for inhibiting CDK9 activity in a chosen cancer cell line by measuring the phosphorylation of RNA Polymerase II.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MOLM-13)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • DMSO (for preparing stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Seeding:

    • Seed the chosen cell line in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation:

    • Incubate the cells with the compound for a predetermined time (e.g., 6, 12, or 24 hours). The optimal time may need to be determined empirically.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a protein assay kit.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the levels of phosphorylated RNA Pol II (Ser2) and total RNA Pol II. Use a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-RNA Pol II and total RNA Pol II.

    • Normalize the phospho-RNA Pol II signal to the total RNA Pol II signal.

    • Plot the normalized phospho-RNA Pol II levels against the log of the inhibitor concentration to determine the IC50 value for CDK9 inhibition in your cell line. The optimal concentration will be the one that gives maximal inhibition of RNA Pol II phosphorylation with minimal off-target effects or cytotoxicity.

Visualizations

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II (Ser2) RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation Promotes Gene Target Gene Transcription (e.g., MYC, MCL1) Elongation->Gene Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->PTEFb Inhibits

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start prep Prepare this compound Stock and Dilutions start->prep seeding Seed Cells in 96-well Plate prep->seeding treatment Treat Cells with Varying Concentrations seeding->treatment incubation Incubate for Defined Period treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western Western Blot for p-RNAPII and Total RNAPII lysis->western analysis Data Analysis and IC50 Determination western->analysis end End analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Low or No CDK9 Inhibition? conc Is Concentration Optimal? start->conc atp Is ATP Concentration in Assay High? conc->atp No solution_conc Perform Dose-Response Experiment conc->solution_conc Yes degradation Is Compound Degraded? atp->degradation No solution_atp Increase Inhibitor Concentration for Cell-Based Assays atp->solution_atp Yes solution_degradation Use Fresh Stock and Aliquots degradation->solution_degradation Yes

Caption: A logical troubleshooting guide for CDK9 inhibition experiments.

References

Atuveciclib S-Enantiomer lot-to-lot variability in activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atuveciclib S-Enantiomer. Our goal is to help you address potential issues, particularly concerning lot-to-lot variability in activity, and to provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BAY-1143572 S-Enantiomer) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a halt in the transcription of many short-lived proteins, including those that are crucial for cancer cell proliferation and survival.[4][5] This ultimately induces apoptosis (programmed cell death) in susceptible cancer cells.[6]

Q2: Is there a difference in activity between Atuveciclib (the racemate or R-enantiomer) and the S-Enantiomer?

A2: Atuveciclib (the R-enantiomer, BAY-1143572) and its S-enantiomer have very similar in vitro properties.[1][3][7] However, some studies have noted a trend towards slightly lower activity of the S-enantiomer in both biochemical assays against CDK9 and in cellular antiproliferative assays.[1][3][7]

Q3: Has lot-to-lot variability in the activity of this compound been reported?

A3: Yes, it has been observed that with multiple batches of this compound, there can be a trend toward slightly lower activity.[1][3][7] This highlights the importance of careful experimental controls and lot validation.

Q4: How should I store and handle this compound to ensure its stability and activity?

A4: Proper storage and handling are critical to maintaining the integrity of the compound.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[3]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3]

  • Storage Temperature: For long-term storage (up to 2 years), store the stock solution at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[1][2]

  • Powder Form: The solid compound should be stored at -20°C.

Data on Atuveciclib and its S-Enantiomer

The following table summarizes the reported inhibitory concentrations (IC50) for Atuveciclib and its S-enantiomer. Note that slight variations may be observed between different lots and experimental setups.

CompoundTarget/AssayIC50 (nM)Reference(s)
Atuveciclib (BAY-1143572)CDK9/CycT113[2][8]
This compoundCDK9/CycT116[1][3]
Atuveciclib (BAY-1143572)HeLa cells920[2][8]
This compoundHeLa cells1100[1][3]
Atuveciclib (BAY-1143572)MOLM-13 cells310[2][8]

Signaling Pathway and Experimental Workflow

To better visualize the mechanism of action and a typical experimental workflow, refer to the diagrams below.

CDK9_Pathway cluster_nucleus Nucleus P-TEFb P-TEFb RNAPII RNA Polymerase II (paused) P-TEFb->RNAPII phosphorylates CDK9 CDK9 CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb Transcription Elongation Transcription Elongation RNAPII->Transcription Elongation proceeds Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->CDK9 inhibits

Caption: this compound inhibits CDK9, preventing transcription elongation.

Experimental_Workflow Start Start Compound_Prep Prepare Atuveciclib S-Enantiomer dilutions Start->Compound_Prep Assay_Setup Set up CDK9 kinase assay Compound_Prep->Assay_Setup Incubation Incubate with CDK9, substrate, and ATP Assay_Setup->Incubation Detection Measure kinase activity (e.g., luminescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of this compound.

Troubleshooting Guide

Encountering variability in your results can be frustrating. This guide provides a structured approach to troubleshooting common issues.

Troubleshooting_Guide cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_reagents Reagent Checks Start Observed Variability in Activity? Check_Compound Verify Compound Integrity Start->Check_Compound Yes Check_Protocol Review Experimental Protocol Check_Compound->Check_Protocol Compound OK Storage Proper storage? (-80°C, aliquoted) Check_Compound->Storage Check_Reagents Assess Reagent Quality Check_Protocol->Check_Reagents Protocol OK Concentrations Accurate dilutions? Check_Protocol->Concentrations Contact_Support Contact Technical Support with Lot Number Check_Reagents->Contact_Support Reagents OK Enzyme_Activity CDK9 enzyme activity consistent? Check_Reagents->Enzyme_Activity Solubility Complete dissolution in DMSO? Storage->Solubility Age Within recommended 'use by' date? Solubility->Age Incubation_Time Consistent incubation times and temps? Concentrations->Incubation_Time Controls Appropriate controls (positive/negative)? Incubation_Time->Controls ATP_Conc ATP concentration correct? Enzyme_Activity->ATP_Conc Buffer_pH Buffer pH and composition correct? ATP_Conc->Buffer_pH

Caption: A decision tree for troubleshooting variability in experimental results.

Detailed Troubleshooting Steps:

  • I'm observing lower than expected potency (higher IC50). What should I do?

    • Verify Compound Handling: Confirm that your stock solutions of this compound have been stored correctly at -80°C in single-use aliquots. Repeated freeze-thaw cycles can lead to degradation.

    • Check Compound Dissolution: Ensure the compound is fully dissolved in DMSO before preparing your serial dilutions. Incomplete dissolution will lead to inaccurate concentrations.

    • Review Assay Protocol: Double-check the concentrations of all reagents, especially ATP. The IC50 of ATP-competitive inhibitors like Atuveciclib is sensitive to the ATP concentration in the assay.

    • Assess Enzyme Activity: The activity of the CDK9 enzyme can vary between lots or with age. If possible, test the activity of your enzyme stock to ensure it is within the expected range.

    • Consider a New Lot: If you have ruled out other factors, you may be observing inherent lot-to-lot variability. It is advisable to test a new lot of the compound and compare its performance side-by-side with the previous lot using the same experimental setup.

  • My results are inconsistent between experiments. What could be the cause?

    • Standardize Procedures: Ensure that all experimental parameters, such as incubation times, temperatures, and reagent volumes, are kept consistent across all experiments.

    • Reagent Preparation: Prepare fresh dilutions of this compound and other key reagents for each experiment to avoid degradation.

    • Instrument Performance: Verify that the plate reader or other detection instruments are functioning correctly and have been recently calibrated.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. Use calibrated pipettes and proper technique.

  • What are the potential chemical reasons for lot-to-lot variability?

    • Purity: Minor variations in the purity of the compound between manufacturing batches can affect its potency.

    • Chiral Stability: Atuveciclib contains a chiral sulfoximine. While generally stable, there is a theoretical possibility of very slow epimerization under certain conditions, which could alter the enantiomeric excess and thus the overall activity. However, for most laboratory conditions, this is unlikely to be a significant factor.

    • Residual Solvents or Impurities: Different batches may contain trace amounts of different residual solvents or synthesis impurities that could potentially interfere with the assay.

Experimental Protocol: In Vitro CDK9 Kinase Assay

This protocol provides a general framework for determining the IC50 of this compound against CDK9/CycT1 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • This compound

  • Recombinant human CDK9/CycT1 enzyme

  • Suitable peptide substrate for CDK9

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound in the kinase assay buffer to the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle (DMSO) control to the appropriate wells of the assay plate.

    • Add the CDK9/CycT1 enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for CDK9 for the most accurate determination of IC50.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized activity versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Troubleshooting Inconsistent Results with Atuveciclib S-Enantiomer: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Atuveciclib S-Enantiomer. Inconsistent experimental outcomes can be a significant challenge; this guide aims to address common issues through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing variability in the IC50 values for this compound between different experimental batches. What could be the cause?

A1: Variability in IC50 values can stem from several factors. One potential reason is the inherent nature of the enantiomer itself. While the S-enantiomer of Atuveciclib has very similar in vitro properties to the R-enantiomer (Atuveciclib), some studies have indicated a trend towards slightly lower activity against its primary target, CDK9/CycT1, and in antiproliferative assays.[1][2][3] This subtle difference could be magnified by minor variations in experimental conditions.

To minimize variability, it is crucial to maintain strict consistency in your experimental setup. This includes cell passage number, confluency, serum concentration in the media, and incubation times. Additionally, ensure accurate and consistent preparation of the compound stock solution and serial dilutions for each experiment.

Q2: We are experiencing difficulties with the solubility of this compound in our aqueous buffers. What is the recommended solvent and procedure?

A2: this compound has limited aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[3][4][5] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your assay below 0.5%.

For improved solubility, you can gently warm the solution to 37°C and use sonication.[3][5] When preparing solutions for in vivo studies, specific formulations are required. For example, a common vehicle consists of a mixture of DMSO, PEG300, Tween80, and saline.[4]

Q3: What are the proper storage conditions for this compound to ensure its stability and potency?

A3: Proper storage is critical for maintaining the integrity of this compound. The lyophilized powder should be stored at -20°C and kept desiccated.[6] Under these conditions, the chemical is stable for up to 36 months.[6]

Once a stock solution in DMSO is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 month).[2][3][4][7] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its R-enantiomer, Atuveciclib (BAY-1143572), for easy comparison.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
This compoundCDK9/CycT116[2][3]HeLa1100[1][2][3]
Atuveciclib (R-Enantiomer)CDK9/CycT113[4][7][9]HeLa920[1][7][9]
MOLM-13310[1][7][9]

Table 2: In Vivo Pharmacokinetic Properties in Rats

CompoundClearance (CLb) (L/h/kg)Volume of Distribution (Vss) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (F) (%)
This compound1.2[2][3]1.2[2][3]0.6[2][3]53[2][3]
Atuveciclib (R-Enantiomer)1.1[4][7]1.0[4]~0.754[4]

Signaling Pathway and Experimental Workflow

Atuveciclib is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1).[4][7][10] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), which promotes transcriptional elongation.[9][10] By inhibiting CDK9, Atuveciclib prevents this phosphorylation event, leading to the suppression of transcription of key oncogenes and ultimately inducing apoptosis in cancer cells.[10]

Atuveciclib_Mechanism_of_Action This compound Signaling Pathway cluster_0 Transcription Regulation RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation P_TEFb P-TEFb (CDK9/CycT1) P_TEFb->RNA_Pol_II Phosphorylation Oncogene_Expression Oncogene Expression (e.g., MYC, MCL1) Transcription_Elongation->Oncogene_Expression Apoptosis Apoptosis Oncogene_Expression->Apoptosis Suppression leads to Atuveciclib This compound Atuveciclib->P_TEFb Inhibition

Caption: Mechanism of action of this compound.

A typical workflow for assessing the in vitro efficacy of this compound is depicted below.

Experimental_Workflow In Vitro Efficacy Workflow Cell_Culture 1. Cell Seeding Compound_Prep 2. Prepare this compound Stock and Dilutions in DMSO Treatment 3. Treat Cells with Varying Concentrations Incubation 4. Incubate for Specified Duration (e.g., 72h) Viability_Assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Data_Analysis 6. Data Analysis (IC50 Determination)

Caption: A standard experimental workflow for in vitro studies.

Detailed Experimental Protocols

Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.

Western Blot Analysis for Phospho-RNA Polymerase II

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-RNA Polymerase II (Ser2) and total RNA Polymerase II overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNA Polymerase II.

References

Atuveciclib S-Enantiomer half-life in cell culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Atuveciclib S-enantiomer in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in cell culture medium?

Currently, there is no publicly available data on the specific half-life of this compound in any given cell culture medium (e.g., DMEM, RPMI-1640). The stability of a compound in cell culture can be influenced by multiple factors, including the composition of the medium, pH, temperature, and the presence of serum. While the in vivo half-life in rats has been determined to be approximately 0.6 hours, this is not directly translatable to an in vitro cell culture system due to metabolic and clearance mechanisms present in a whole organism[1].

To accurately determine the half-life in your specific experimental setup, it is recommended to perform a stability study. A general protocol for this is provided in the Troubleshooting Guide section below.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO (≥ 113 mg/mL)[1]. For long-term storage, it is recommended to store the powdered compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month, or at -80°C for up to six months[1].

Q3: What are the known targets of Atuveciclib?

Atuveciclib is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It targets the Positive Transcription Elongation Factor b (P-TEFb) complex, which is a heterodimer of CDK9 and its cyclin partner, typically Cyclin T1[2]. By inhibiting CDK9, Atuveciclib prevents the phosphorylation of RNA Polymerase II and negative elongation factors, thereby suppressing gene transcription[3][4]. This mechanism of action can impact downstream signaling pathways such as NF-κB and STAT3[5][6].

Troubleshooting Guides

Guide: Determining the Half-Life of this compound in Your Cell Culture Medium

Since the half-life in cell culture medium is not established, this guide provides a detailed methodology to determine it in your specific experimental conditions.

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, with or without serum)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or a multi-well plate

  • LC-MS/MS or HPLC system for analysis

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO at a known high concentration.

    • Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the medium containing this compound into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Incubate the samples at 37°C in a 5% CO2 incubator. The "0 hour" sample should be collected immediately after preparation.

  • Sample Collection:

    • At each designated time point, remove an aliquot of the medium.

    • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS or HPLC method.

    • Plot the concentration of this compound versus time.

  • Half-Life Calculation:

    • The half-life (t½) can be calculated from the elimination rate constant (k), which is derived from the slope of the linear portion of the natural log-transformed concentration-time plot. The formula is: t½ = 0.693 / k.

Guide: Common Issues with Small Molecule Stability in Cell Culture

Issue 1: Compound Precipitation

  • Symptom: Visible precipitate in the cell culture medium after adding the compound.

  • Cause: The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration may also be too low to maintain solubility.

  • Troubleshooting:

    • Verify Solubility: Check the solubility information for this compound. While highly soluble in DMSO, its aqueous solubility may be lower.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is sufficient to maintain solubility but non-toxic to the cells (typically ≤ 0.5%).

    • Incremental Addition: Add the compound to the medium while gently vortexing to aid dissolution.

    • Pre-warm Medium: Pre-warming the medium to 37°C may help with solubility.

Issue 2: Inconsistent Experimental Results

  • Symptom: High variability in results between replicate experiments.

  • Cause: This could be due to compound degradation, binding to plasticware, or issues with stock solution stability.

  • Troubleshooting:

    • Fresh Working Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.

    • Aliquot Stock Solutions: Aliquot your DMSO stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.

    • Consider Plastic Binding: Some small molecules can adsorb to the surface of plastic labware. Using low-retention plasticware may mitigate this issue. A control experiment incubating the compound in media without cells can help assess loss due to factors other than cellular uptake or degradation.

    • Regularly Check Stock Concentration: If possible, periodically verify the concentration of your stock solution via analytical methods.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 387.43 g/mol [1]
Target CDK9/CycT1 (P-TEFb)[2]
IC50 (CDK9/CycT1) 16 nM[1]
Solubility ≥ 113 mg/mL in DMSO[1]
In Vivo Half-Life (rat) 0.6 hours[1]
Recommended Storage Powder: -20°C; Stock Solution: -20°C (1 month) or -80°C (6 months)[1]

Visualizations

Atuveciclib_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by Atuveciclib cluster_downstream Downstream Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates NELF Negative Elongation Factors (NELF/DSIF) PTEFb->NELF phosphorylates Transcription Gene Transcription RNAPII->Transcription initiates NELF->RNAPII inhibits NFkB NF-κB Pathway STAT3 STAT3 Pathway Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->PTEFb inhibits Inflammation Inflammation NFkB->Inflammation CellProliferation Cell Proliferation STAT3->CellProliferation

Caption: Atuveciclib inhibits the P-TEFb complex, blocking transcriptional elongation.

Caption: Workflow for determining compound half-life in cell culture medium.

References

Validation & Comparative

A Comparative Analysis of Atuveciclib S-Enantiomer and Flavopiridol in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two cyclin-dependent kinase (CDK) inhibitors, Atuveciclib S-Enantiomer and Flavopiridol, in the context of Acute Myeloid Leukemia (AML) cell lines. The information presented is collated from various preclinical studies and aims to provide a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways they modulate.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Cyclin-dependent kinases (CDKs) play a crucial role in regulating the cell cycle and transcription, making them attractive therapeutic targets in oncology.

This compound (BAY-1143572 S-Enantiomer) is a potent and highly selective inhibitor of CDK9.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[1][4] By selectively targeting CDK9, this compound is designed to disrupt the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.[1][5]

Flavopiridol (Alvocidib) is a first-generation, broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6][7] Its pan-inhibitory nature leads to both cell cycle arrest and the induction of apoptosis through the downregulation of various survival proteins.[6][7]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and Flavopiridol lies in their selectivity for CDK isoforms.

This compound: Its high selectivity for CDK9 leads to a more targeted disruption of transcriptional processes. This specificity is anticipated to result in a more favorable therapeutic window with potentially fewer off-target effects compared to broader CDK inhibitors. Inhibition of CDK9 by Atuveciclib leads to a rapid decrease in the mRNA and protein levels of key survival factors in AML cells, including Mcl-1 and c-Myc.[5]

Flavopiridol: As a pan-CDK inhibitor, Flavopiridol's anti-leukemic activity is multi-faceted. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases.[7] Concurrently, inhibition of CDK9 disrupts transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1, XIAP, and survivin.[8] Flavopiridol's broader activity may offer a more comprehensive attack on the cellular machinery of cancer cells but could also contribute to increased toxicity.

cluster_Atuveciclib This compound cluster_Flavopiridol Flavopiridol Atuveciclib Atuveciclib S-Enantiomer CDK9 CDK9/Cyclin T1 (P-TEFb) Atuveciclib->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic proteins) Transcription->Mcl1_cMyc Downregulates Apoptosis_A Apoptosis Mcl1_cMyc->Apoptosis_A Induces Flavopiridol Flavopiridol CDK1_2_4_6 CDK1, 2, 4, 6 Flavopiridol->CDK1_2_4_6 Inhibits CDK9_Flavo CDK9/Cyclin T1 (P-TEFb) Flavopiridol->CDK9_Flavo Inhibits CellCycle Cell Cycle Arrest (G1/S, G2/M) CDK1_2_4_6->CellCycle RNAPII_Flavo RNA Polymerase II (p-Ser2) CDK9_Flavo->RNAPII_Flavo Phosphorylates Transcription_Flavo Transcriptional Elongation RNAPII_Flavo->Transcription_Flavo Mcl1_XIAP Mcl-1, XIAP, Survivin (Anti-apoptotic proteins) Transcription_Flavo->Mcl1_XIAP Downregulates Apoptosis_F Apoptosis Mcl1_XIAP->Apoptosis_F Induces

Figure 1: Simplified signaling pathways of this compound and Flavopiridol.

Comparative Efficacy in AML Cell Lines

Direct comparative studies of this compound and Flavopiridol in the same AML cell lines under identical experimental conditions are limited in publicly available literature. The following tables summarize reported half-maximal inhibitory concentrations (IC50) from various studies. It is crucial to interpret these values with caution due to the variability in experimental protocols.

Table 1: In Vitro Potency (IC50)
CompoundTarget/Cell LineIC50 (nM)Reference
This compound CDK9/CycT1 (biochemical assay)16[1][2][3]
Atuveciclib (racemate)MOLM-13 (AML)310[9]
Flavopiridol HL-60 (AML)200[8]
SUDHL4 (Lymphoma)120[10][11]
K562 (CML)130[10]

Effects on Apoptosis and Cell Cycle

Both this compound and Flavopiridol induce apoptosis in AML cells, primarily through the downregulation of anti-apoptotic proteins.

This compound , through its selective CDK9 inhibition, potently downregulates c-MYC and PIM1 expression in leukemia cell lines and primary AML cells.[5] This targeted approach on transcriptional regulation leads to the induction of apoptosis.

Flavopiridol has been shown to induce apoptosis in various hematopoietic cell lines, including HL-60 and MOLT4.[10][11] Its pro-apoptotic effects are linked to the downregulation of Mcl-1 and XIAP.[8] In addition to inducing apoptosis, Flavopiridol's inhibition of cell cycle-regulating CDKs results in G1 and G2/M phase arrest in cancer cells.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below as representative examples. These protocols are based on those described in the cited literature and may require optimization for specific experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study on the effects of hypomethylating agents on MOLM-13 cells and is a standard method for assessing cell viability.[12]

cluster_workflow Cell Viability Assay Workflow Start Seed AML cells in 96-well plates Treat Treat with varying concentrations of This compound or Flavopiridol Start->Treat Incubate Incubate for specified time (e.g., 48-96 hours) Treat->Incubate Add_MTS Add MTS reagent to each well Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours at 37°C Add_MTS->Incubate_MTS Read Measure absorbance at 490 nm Incubate_MTS->Read Analyze Calculate IC50 values Read->Analyze

Figure 2: Workflow for a typical cell viability (MTS) assay.

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and Flavopiridol in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based method to detect and quantify apoptosis.

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound or Flavopiridol for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content of the cells, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

The distinct selectivity profiles of this compound and Flavopiridol result in differential impacts on cellular signaling pathways.

cluster_Selective_Inhibition Selective CDK9 Inhibition (this compound) cluster_Pan_Inhibition Pan-CDK Inhibition (Flavopiridol) CDK9_Selective CDK9 RNAPII_Selective RNA Pol II Phosphorylation (Ser2) CDK9_Selective->RNAPII_Selective Inhibition Transcription_Selective Transcriptional Elongation RNAPII_Selective->Transcription_Selective Mcl1_cMyc_Selective Mcl-1, c-Myc (short-lived transcripts) Transcription_Selective->Mcl1_cMyc_Selective Reduced Synthesis Apoptosis_Selective Apoptosis Mcl1_cMyc_Selective->Apoptosis_Selective Induction CDKs_Pan CDK1, 2, 4, 6, 7, 9 CellCycle_Pan Cell Cycle Progression CDKs_Pan->CellCycle_Pan Inhibition Transcription_Pan Transcriptional Machinery CDKs_Pan->Transcription_Pan Inhibition CellCycleArrest_Pan Cell Cycle Arrest CellCycle_Pan->CellCycleArrest_Pan Downstream_Pan Downregulation of Mcl-1, XIAP, Survivin Transcription_Pan->Downstream_Pan Apoptosis_Pan Apoptosis Downstream_Pan->Apoptosis_Pan Induction

Figure 3: Logical relationship of selective vs. pan-CDK inhibition in AML.

Summary and Conclusion

Both this compound and Flavopiridol demonstrate anti-leukemic activity in AML cell lines by targeting CDK-mediated pathways.

  • This compound offers a targeted approach by selectively inhibiting CDK9, leading to the transcriptional suppression of key survival proteins. This selectivity may translate to a more favorable safety profile.

  • Flavopiridol , as a pan-CDK inhibitor, exerts its effects through both cell cycle arrest and transcriptional inhibition. While potentially more potent due to its broad activity, it may also be associated with greater off-target effects and toxicity.

The choice between a selective and a pan-CDK inhibitor for the treatment of AML will depend on various factors, including the specific molecular characteristics of the leukemia, the patient's overall health, and the desire to minimize off-target toxicities. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents in the clinical setting.

References

A Comparative Guide to the In Vivo Efficacy of Atuveciclib S-Enantiomer and its Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (also known as BAY 1143572) is a potent and highly selective oral inhibitor of the positive transcription elongation factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (typically Cyclin T1).[1][2][3] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[4][5] This mechanism leads to the suppression of tumor-promoting gene transcription and the induction of apoptosis in cancer cells. Atuveciclib has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[4][6] This guide provides a comparative overview of the available data on the S-enantiomer of Atuveciclib and its racemate, focusing on in vivo efficacy and supported by in vitro and pharmacokinetic data.

While direct head-to-head in vivo efficacy studies comparing the S-enantiomer and the racemate have not been identified in the public domain, a comparison of their in vitro activities and pharmacokinetic profiles suggests a high degree of similarity.[1][7] This guide will present the available data for both forms to aid researchers in their drug development efforts.

Mechanism of Action: CDK9 Signaling Pathway

Atuveciclib exerts its anti-tumor effects by targeting the CDK9 signaling pathway, a crucial regulator of gene transcription. The diagram below illustrates the mechanism of action.

CDK9 Signaling Pathway cluster_0 Nucleus RNA_Pol_II RNA Polymerase II Gene Target Gene (e.g., MYC, MCL1) RNA_Pol_II->Gene Transcriptional Pause Promoter Promoter Region Promoter->RNA_Pol_II Binding mRNA mRNA Transcript Gene->mRNA Elongation Protein Oncogenic Proteins mRNA->Protein Translation Cell_Growth Tumor Cell Growth & Survival Protein->Cell_Growth Promotes PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNA_Pol_II Phosphorylation of CTD (Ser2) Atuveciclib Atuveciclib (Racemate or S-Enantiomer) Atuveciclib->PTEFb Inhibition

Caption: Atuveciclib inhibits the P-TEFb complex, preventing transcriptional elongation and the production of oncogenic proteins.

Data Presentation

The following tables summarize the available quantitative data for Atuveciclib S-enantiomer and its racemate.

Table 1: In Vitro Activity Comparison
ParameterThis compoundAtuveciclib RacemateReference(s)
CDK9/CycT1 IC₅₀ 16 nM13 nM[1][2][7]
Antiproliferative IC₅₀ (HeLa cells) 1100 nM920 nM[1][2][7]
Antiproliferative IC₅₀ (MOLM-13 cells) Not Reported310 nM[1][8]

Note: The in vitro properties of the S-enantiomer and the racemate are described as being "very similar, well within the limits of measurement accuracy," with a slight trend towards lower activity for the S-enantiomer in some assays.[1][2][7]

Table 2: In Vivo Pharmacokinetic Comparison in Rats
ParameterThis compoundAtuveciclib RacemateReference(s)
Blood Clearance (CLb) 1.2 L/kg per hour1.1 L/kg per hour[7][8]
Volume of Distribution (Vss) 1.2 L/kg1.0 L/kg[7][8]
Half-life (t₁/₂) 0.6 hNot explicitly stated for racemate, but PK properties are "very similar"[7]
Oral Bioavailability (F) 53%54%[1][7]
Blood/Plasma Ratio ~1~1[7]

Note: The pharmacokinetic properties of the S-enantiomer and the racemate in rats are reported to be "very similar."[1][7]

Table 3: In Vivo Efficacy of Atuveciclib Racemate in MOLM-13 Xenograft Model (Mice)
DoseScheduleTreatment-to-Control (T/C) Ratiop-valueReference(s)
6.25 mg/kgOnce Daily0.64<0.001[8]
12.5 mg/kgOnce Daily0.49<0.001[8]
20 mg/kgOnce Daily0.41<0.001[8]
25 mg/kgOnce Daily0.31<0.001[8]
25 mg/kg3 days on / 2 days off0.33<0.001[8]
35 mg/kg3 days on / 2 days off0.20<0.001[8]

Note: The 25 mg/kg once-daily dose was identified as the maximum tolerated dose in nude mice, with treatment being well-tolerated as indicated by less than 10% mean body weight reduction.[8] Atuveciclib racemate has also demonstrated single-agent efficacy in 4 out of 5 AML xenograft models in mice and 2 out of 2 in rats.[4][6]

Experimental Protocols

In Vivo MOLM-13 Xenograft Model

The following outlines the general experimental workflow for assessing the in vivo efficacy of Atuveciclib in a MOLM-13 human acute myeloid leukemia xenograft model.

Xenograft_Workflow Cell_Culture 1. MOLM-13 Cell Culture (Human AML Cell Line) Implantation 2. Subcutaneous Implantation of MOLM-13 cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (until tumors reach a specified volume) Implantation->Tumor_Growth Randomization 4. Randomization of mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment 5. Oral Administration of Atuveciclib Racemate or Vehicle Randomization->Treatment Monitoring 6. Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., T/C ratio calculation) Monitoring->Endpoint

Caption: A generalized workflow for the in vivo assessment of Atuveciclib efficacy in a xenograft mouse model.

Detailed Methodology:

  • Cell Line: The MOLM-13 human acute myeloid leukemia cell line is utilized.[9] This cell line is characterized by an internal tandem duplication (ITD) mutation of the FLT3 gene.

  • Animal Model: Immunocompromised mice, such as athymic BALB/c or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[9]

  • Cell Implantation: MOLM-13 cells are harvested from culture and implanted subcutaneously into the flank of the mice. A typical injection consists of one million cells in a volume of 100-200 µL, often mixed with Matrigel.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 80-120 mm³) before the animals are randomized into different treatment and control groups.[9]

  • Treatment Administration: Atuveciclib racemate is administered orally according to the specified doses and schedules (e.g., once daily).[1] A vehicle solution is administered to the control group.

  • Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, measured by caliper measurements of tumor volume. The treatment-to-control (T/C) ratio is calculated to quantify the anti-tumor efficacy. Animal body weight is also monitored as an indicator of tolerability.[1]

  • Statistical Analysis: Statistical significance of the difference in tumor growth between the treated and control groups is determined using appropriate statistical tests.[1]

Conclusion

The available data indicates that Atuveciclib is a potent inhibitor of CDK9 with significant in vivo anti-tumor activity in AML models. While a direct in vivo efficacy comparison between the S-enantiomer and the racemate is not publicly available, their in vitro activities and pharmacokinetic profiles in rats are remarkably similar.[1][7] The racemate has been shown to be highly effective in a dose-dependent manner in the MOLM-13 xenograft model.[8] Based on the comparable in vitro and pharmacokinetic data, it can be inferred that the S-enantiomer would likely exhibit a similar in vivo efficacy profile to the racemate. However, dedicated in vivo studies would be necessary to definitively confirm this. The information provided in this guide serves as a valuable resource for researchers investigating the therapeutic potential of Atuveciclib and its enantiomeric forms.

References

A Head-to-Head Comparison of Atuveciclib S-Enantiomer and Other Selective CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of genes frequently overexpressed in cancer cells, including anti-apoptotic proteins and oncogenes. The selective inhibition of CDK9 offers a promising strategy to induce tumor cell apoptosis. This guide provides a detailed head-to-head comparison of Atuveciclib S-Enantiomer, a potent and selective CDK9 inhibitor, with other notable selective CDK9 inhibitors in development. The comparison is based on publicly available preclinical data, focusing on biochemical potency, cellular activity, and selectivity.

Data Presentation: Quantitative Comparison of Selective CDK9 Inhibitors

The following tables summarize the in vitro potency and antiproliferative activity of this compound and other selective CDK9 inhibitors.

Table 1: Biochemical Potency Against CDK9 and Selectivity Against Other Cyclin-Dependent Kinases

CompoundCDK9/CycT1 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)Other CDKs Inhibited (IC50)
This compound 16[1][2][3]~1300 (based on Atuveciclib)[4][5][6]~81GSK3α (45 nM), GSK3β (87 nM) for Atuveciclib[4][6]
Atuveciclib (R-Enantiomer) 13[4][5][6]1300[4]100[4][5][6]GSK3α (45 nM), GSK3β (87 nM)[4][6]
AZD4573 <3[7]>10-fold selectivity vs other CDKs[7]>10-
Fadraciclib (CYC065) 26[8]5[8]0.19-
KB-0742 Single-digit nM[9]Highly selective vs other CDKs[9]High-
NVP-2 <0.514[10]>1200-fold selectivity vs CDK1, 2, 4, 7[11]>1200DYRK1B, CDK7, CDK13 (>90% inhibition at 1µM)[10]

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 / EC50 / GI50 (nM)Assay Type
This compound HeLa1100[1][2][3]Antiproliferative
Atuveciclib (R-Enantiomer) HeLa920[4]Antiproliferative
MOLM-13310[4]Antiproliferative
AZD4573 Hematological Cancers (median)11 (GI50)[7]Cell Viability
MV4-11 (AML)13.7 (Caspase activation EC50)[12]Caspase Activation
Fadraciclib (CYC065) AML cell linesVariesAntiproliferative (Resazurin assay)[8]
KB-0742 Breast Cancer Cell LinesVariesCell Viability
NVP-2 MOLT4 (Leukemia)9[10]Antiproliferative

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the in vitro kinase assay. This protocol is a generalized representation based on commonly used methodologies.

  • Reaction Setup : The kinase reaction is typically performed in a multi-well plate format. Each well contains the CDK9/Cyclin T1 enzyme, a specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.

  • Compound Addition : The test compound (e.g., this compound) is added to the wells in a series of dilutions. A control group without the inhibitor is included to determine the baseline kinase activity.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Radiometric Assay : Using radiolabeled ATP (γ-³²P-ATP) and detecting the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays : Using technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a labeled antibody that recognizes the phosphorylated substrate is used. The Adapta™ Universal Kinase Assay is one such commercially available kit that measures the amount of ADP produced, which is directly proportional to the kinase activity.[13]

  • Data Analysis : The kinase activity at each inhibitor concentration is measured and plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.

Cell Viability/Antiproliferative Assay (MTT/MTS Assay)

Cell viability assays are used to determine the effect of a compound on the proliferation of cancer cells. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., MOLM-13) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the CDK9 inhibitor. Control wells with untreated cells are also included.

  • Incubation : The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • Addition of Reagent :

    • MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

    • MTS Assay : MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in the presence of an electron coupling reagent (e.g., phenazine ethosulfate), is added. The MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[14]

  • Solubilization (for MTT assay) : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell viability.[15]

Mandatory Visualization

CDK9 Signaling Pathway

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start: CDK9 Inhibitor (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay Start->Biochemical_Assay Cellular_Assay Cell-Based Assays Start->Cellular_Assay IC50_Determination Determine IC50 (Potency & Selectivity) Biochemical_Assay->IC50_Determination Antiproliferative_Assay Antiproliferative Assay (e.g., MTT/MTS) Cellular_Assay->Antiproliferative_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activation) Cellular_Assay->Apoptosis_Assay Western_Blot Western Blot (Target Engagement) Cellular_Assay->Western_Blot End Evaluate Therapeutic Potential IC50_Determination->End Cell_IC50 Determine IC50 (Cellular Efficacy) Antiproliferative_Assay->Cell_IC50 Downstream_Effects Analyze Downstream Effects (e.g., Mcl-1, p-RNAPII levels) Apoptosis_Assay->Downstream_Effects Western_Blot->Downstream_Effects Cell_IC50->End Downstream_Effects->End

Caption: General experimental workflow for the preclinical evaluation of CDK9 inhibitors.

References

Validating CDK9 as the Primary Target of Atuveciclib's S-Enantiomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate Cyclin-Dependent Kinase 9 (CDK9) as the primary target of Atuveciclib's S-enantiomer. We will delve into its performance in relation to its racemate and another potent CDK9 inhibitor, AZD4573, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Atuveciclib and its S-Enantiomer: Potency and Selectivity

Atuveciclib (formerly BAY 1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex formed by CDK9 and a cyclin partner (most commonly Cyclin T1).[1][2] This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in releasing paused RNAPII and promoting transcriptional elongation.[1][3] Dysregulation of P-TEFb activity is implicated in various cancers, making it an attractive therapeutic target.[3]

The S-enantiomer of Atuveciclib has been identified and characterized to understand its specific contribution to the overall activity of the racemic mixture.

Comparative Potency of Atuveciclib, its S-Enantiomer, and AZD4573

The following table summarizes the in vitro potency of Atuveciclib, its S-enantiomer, and the comparator CDK9 inhibitor AZD4573 against CDK9/CycT1.

CompoundTargetIC50 (nM)Reference
Atuveciclib (racemate)CDK9/CycT113[4][5]
Atuveciclib S-EnantiomerCDK9/CycT116
AZD4573CDK9< 4[6]

As the data indicates, both the racemate and the S-enantiomer of Atuveciclib are potent inhibitors of CDK9, with the racemate showing slightly higher potency. AZD4573 demonstrates even greater potency in biochemical assays.

Kinase Selectivity Profile

A critical aspect of validating a primary target is to assess the inhibitor's selectivity against other related kinases. The following table outlines the inhibitory activity of Atuveciclib against a panel of kinases.

KinaseAtuveciclib IC50 (nM)Selectivity (fold vs. CDK9)Reference
CDK9/CycT1 13 1 [7]
CDK2/CycE>1300>100[2][7]
GSK3α45~3.5[7]
GSK3β87~6.7[7]

Atuveciclib demonstrates high selectivity for CDK9 within the CDK family, with over 100-fold greater potency against CDK9 compared to CDK2.[2][7] Some off-target activity is observed against GSK3 kinases.[7] AZD4573 is also reported to be a highly selective CDK9 inhibitor.[8][9]

Experimental Protocols for Target Validation

Validating that CDK9 is the primary target of Atuveciclib's S-enantiomer in a cellular context requires a multi-faceted approach employing various biochemical and cell-based assays.

Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK9.

Protocol: Adapta™ Universal Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects ADP formation, a direct product of kinase activity.

Materials:

  • Purified recombinant CDK9/CycT1 enzyme

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647-labeled tracer

  • ATP

  • Substrate peptide (e.g., a peptide derived from the RNAPII CTD)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, etc.)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound, purified CDK9/CycT1 enzyme, and a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the Adapta™ detection solution containing the Eu-anti-ADP antibody and the Alexa Fluor® 647-labeled tracer.

  • Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in kinase inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the ATP-binding pocket of CDK9.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Materials:

  • GST-tagged or His-tagged purified CDK9/CycT1

  • LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody

  • LanthaScreen™ Kinase Tracer (a fluorescently labeled, ATP-competitive inhibitor)

  • Kinase Buffer

  • Test compounds

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, CDK9/CycT1 enzyme mixed with the Eu-anti-Tag antibody, and the Kinase Tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, the enzyme/antibody mixture, and the tracer.

  • Incubation: Incubate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Signal Measurement: Measure the TR-FRET signal. The binding of both the antibody and the tracer to the kinase results in a high FRET signal.

  • Data Analysis: Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal. Calculate IC50 values as described for the kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

General Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble CDK9 in the supernatant by Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble CDK9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Analysis of Downstream Signaling

Inhibition of CDK9 is expected to decrease the phosphorylation of its primary substrate, the Serine 2 residue of the RNAPII CTD. This can be assessed by Western blotting.

Protocol: Western Blot for Phospho-RNAPII (Ser2)

Materials:

  • Cell lines (e.g., HeLa, MOLM-13)

  • Test compounds

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with a dose-range of the test compound for a defined time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-RNAPII (Ser2) signal to the total RNAPII and the loading control. A dose-dependent decrease in the phospho-Ser2 signal confirms the inhibition of CDK9 activity in cells.

Visualizing the Pathways and Processes

To better understand the biological context and the experimental approaches, the following diagrams have been generated using the DOT language.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_PTEFb P-TEFb Complex RNAPII RNA Polymerase II Promoter Promoter Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation Promoter->Elongation CDK9 CDK9 CDK9->Promoter Phosphorylation of RNAPII (Ser2) CyclinT1 Cyclin T1 CyclinT1->Promoter Phosphorylation of RNAPII (Ser2) Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->CDK9 Inhibition

Caption: CDK9 Signaling Pathway and the Point of Inhibition by Atuveciclib.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Kinase Activity Assay (e.g., Adapta™) CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA BindingAssay Competitive Binding Assay (e.g., LanthaScreen™) BindingAssay->CETSA WesternBlot Western Blot for Downstream Signaling (p-RNAPII Ser2) CETSA->WesternBlot Conclusion Conclusion: CDK9 is the primary target WesternBlot->Conclusion Start Hypothesis: This compound targets CDK9 Start->KinaseAssay Start->BindingAssay

Caption: Experimental Workflow for Validating CDK9 as the Primary Target.

Evidence_Relationship cluster_evidence Supporting Evidence PrimaryTarget CDK9 is the Primary Target of this compound Potency High Potency in Biochemical Assays (IC50 ~16 nM) PrimaryTarget->Potency Selectivity High Selectivity over other CDKs (>100-fold) PrimaryTarget->Selectivity TargetEngagement Direct Target Engagement in Cells (CETSA) PrimaryTarget->TargetEngagement DownstreamEffect Inhibition of Downstream Signaling (↓p-RNAPII Ser2) PrimaryTarget->DownstreamEffect

Caption: Logical Relationship of Evidence Supporting CDK9 as the Primary Target.

Conclusion

The validation of CDK9 as the primary target of Atuveciclib's S-enantiomer is supported by a confluence of evidence from biochemical and cellular assays. Its high potency and selectivity in vitro, combined with confirmed target engagement and modulation of downstream signaling pathways in cells, provide a robust case. This guide offers a framework for researchers to design and interpret experiments aimed at validating the primary target of novel kinase inhibitors, using Atuveciclib's S-enantiomer as a case study. The provided experimental protocols can be adapted for the evaluation of other small molecule inhibitors, contributing to the rigorous preclinical characterization of new therapeutic candidates.

References

Synergistic Action of Atuveciclib S-Enantiomer and Venetoclax: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic anti-leukemic effects observed with the combination of Atuveciclib S-Enantiomer, a potent and selective CDK9 inhibitor, and venetoclax, a BCL-2 inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in hematological malignancies.

Executive Summary

Preclinical evidence robustly supports a synergistic interaction between this compound and venetoclax in inducing apoptosis in cancer cells, particularly in T-cell prolymphocytic leukemia (T-PLL). The primary mechanism underlying this synergy is the this compound-mediated downregulation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein and a known resistance factor to venetoclax. This guide summarizes the key experimental findings, provides detailed methodologies for the assays used to determine synergy, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action and Synergy

This compound is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for the transcription of short-lived proteins.[1][2] By inhibiting CDK9, this compound effectively suppresses the transcription of key survival proteins, most notably MCL-1 and MYC.[1]

Venetoclax is a potent and selective antagonist of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[3] In many hematological malignancies, cancer cells become dependent on BCL-2 for their survival.

The synergistic effect of combining these two agents stems from a dual attack on the apoptotic machinery. While venetoclax inhibits BCL-2, cancer cells can often evade apoptosis through the compensatory action of other anti-apoptotic proteins, primarily MCL-1. This compound's ability to downregulate MCL-1 expression effectively removes this escape route, sensitizing the cancer cells to BCL-2 inhibition by venetoclax and leading to a more profound apoptotic response than either agent alone.[1][4]

Data Presentation: In Vitro Efficacy

The synergistic effect of this compound and venetoclax has been demonstrated in primary T-PLL cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each agent alone and in combination, as determined by a CellTiterGlo™ cell viability assay after 48 hours of incubation.[5]

Table 1: IC50 Values of Atuveciclib and Venetoclax in T-PLL Cells

Treatment ConditionIC50 (µM)
Atuveciclib (alone)~1.0
Venetoclax (alone)~0.8
Atuveciclib + Venetoclax (0.3 µM)~0.1

Data extracted from graphical representation in a study on the anti-leukemic effect of CDK9 inhibition in T-PLL.[5]

Table 2: Synergy Analysis in T-PLL Cells

Analysis MethodResultInterpretation
Combenefit Software (HSA model)Blue coloration in 2D representationSynergy

The Highest Single Agent (HSA) model was used for synergy analysis, where the combined effect is compared to the effect of the most effective single agent at the same concentration.[5]

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and venetoclax, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • Primary T-PLL cells

  • This compound

  • Venetoclax

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Combenefit software

Protocol:

  • Cell Seeding: Isolate primary T-PLL cells from patient samples and seed them in 96-well opaque-walled plates at a predetermined optimal density in complete culture medium.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in a suitable solvent (e.g., DMSO). Create a dose-response matrix with serial dilutions of both drugs.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 20 nM to 3 µM) and venetoclax (e.g., 2 nM to 1 µM), both as single agents and in combination.[5] Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the relative cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.

    • Analyze the dose-response matrix data using Combenefit software to determine synergy. The Highest Single Agent (HSA) model is a common choice for this analysis. Synergy is typically indicated by a synergy score greater than zero or visualized as specific color patterns in the software's output.[5]

Mandatory Visualizations

Synergy_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates MCL1_gene MCL1 Gene RNAPII->MCL1_gene Transcription MYC_gene MYC Gene RNAPII->MYC_gene Transcription MCL1_protein MCL-1 Protein MCL1_gene->MCL1_protein Translation BAX_BAK BAX/BAK MCL1_protein->BAX_BAK Inhibits BCL2_protein BCL-2 Protein BCL2_protein->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->CDK9 Inhibits Venetoclax Venetoclax Venetoclax->BCL2_protein Inhibits

Caption: Signaling pathway of synergistic action.

Experimental_Workflow start Start: Isolate Primary T-PLL Cells seed Seed cells in 96-well plates start->seed prepare_drugs Prepare dose-response matrix of Atuveciclib and Venetoclax seed->prepare_drugs treat Treat cells with single agents and combinations prepare_drugs->treat incubate Incubate for 48 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data: - Calculate IC50 - Synergy analysis (Combenefit) measure->analyze end End: Determine Synergy analyze->end

Caption: Experimental workflow for synergy assessment.

References

Navigating Resistance: A Comparative Guide to Atuveciclib S-Enantiomer and Alternative CDK9 Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies is a critical challenge in oncology. This guide provides a comparative analysis of resistance mechanisms to the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer), and its alternatives. By presenting experimental data, detailed protocols, and visualizing key pathways, this document aims to equip researchers with the knowledge to anticipate and overcome resistance to this promising class of therapeutic agents.

Key Resistance Mechanism: The L156F "Gatekeeper" Mutation in CDK9

A primary mechanism of acquired resistance to selective CDK9 inhibitors is the emergence of a specific mutation in the kinase domain of CDK9.[1] Studies on the structurally related CDK9 inhibitor VIP152 (BAY-1251152) have identified a leucine to phenylalanine substitution at position 156 (L156F) as a key driver of resistance.[1][2] This mutation is believed to act as a "gatekeeper," sterically hindering the binding of the inhibitor to the ATP-binding pocket of CDK9, thereby reducing its efficacy.[1]

While direct experimental evidence for the L156F mutation conferring resistance specifically to this compound has not yet been published, the high structural similarity between Atuveciclib and VIP152, and their shared target, strongly suggests that this mutation is a highly probable mechanism of resistance.

Comparative Efficacy of CDK9 Inhibitors in Sensitive and Resistant Cancer Cells

The following table summarizes the in vitro potency of Atuveciclib, its S-enantiomer, and alternative CDK9 inhibitors in both parental (sensitive) and resistant cancer cell lines.

InhibitorTargetCell LineGenotypeIC50/GI50 (nM)Fold ResistanceReference
Atuveciclib (BAY 1143572) CDK9/CycT1-Wild-type13-[3][4]
CDK9HeLaWild-type920-[3]
CDK9MOLM-13Wild-type310-[3]
This compound CDK9/CycT1-Wild-type16-[5][6]
CDK9HeLaWild-type1100-[5][6]
VIP152 (BAY 1251152) CDK9MOLM-13Wild-type93.76-[1][2]
CDK9MOLM-13-BRCDK9 L156F1050~11.2[1][2]
AZD4573 CDK9MOLM-13Wild-type11 (GI50)-[7]
CDK9MOLM-13-BRCDK9 L156F~33 (GI50, estimated 3-fold increase)~3[1]
THAL-SNS-032 (PROTAC) CDK9 (Degrader)MOLM-13Wild-type--[1]
CDK9 (Degrader)MOLM-13-BRCDK9 L156F8-fold decrease in anti-proliferative activity8[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and resistance, as well as the experimental procedures used to study them, the following diagrams are provided in Graphviz DOT language.

cluster_0 CDK9 Inhibition Signaling Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation of Ser2 p_RNAPII p-Ser2-RNAPII RNAPII->p_RNAPII Transcription Transcriptional Elongation p_RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., MCL-1, c-MYC) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibition Atuveciclib Atuveciclib S-Enantiomer Atuveciclib->CDK9 Inhibition

Caption: Signaling pathway of CDK9 inhibition by this compound.

cluster_1 Acquired Resistance to CDK9 Inhibitors CDK9_WT Wild-type CDK9 Binding Inhibitor Binding CDK9_WT->Binding CDK9_mut CDK9 L156F Mutant No_Binding Steric Hindrance (No Binding) CDK9_mut->No_Binding Inhibitor CDK9 Inhibitor Inhibitor->CDK9_WT Binds to ATP pocket Inhibitor->CDK9_mut Impaired Binding Inhibition CDK9 Inhibition Binding->Inhibition No_Inhibition Loss of Inhibition No_Binding->No_Inhibition Resistance Drug Resistance No_Inhibition->Resistance

Caption: Mechanism of resistance via the CDK9 L156F mutation.

cluster_2 Experimental Workflow for Resistance Analysis start Parental Cancer Cell Line culture Continuous Culture with Increasing Inhibitor Concentration start->culture resistant Resistant Cell Line Generation culture->resistant viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) resistant->viability sequencing Sanger Sequencing of CDK9 Gene resistant->sequencing western Western Blot Analysis (CDK9, p-RNAPII, etc.) resistant->western data Comparative Data Analysis viability->data sequencing->data western->data

Caption: Workflow for generating and analyzing resistant cell lines.

Experimental Protocols

Generation of Resistant Cell Lines

This protocol is adapted from the study that identified the L156F mutation.[1]

  • Cell Culture Initiation: Begin with a parental cancer cell line sensitive to the CDK9 inhibitor of interest (e.g., MOLM-13 for acute myeloid leukemia).

  • Dose Escalation: Continuously culture the cells in media containing a low concentration of the CDK9 inhibitor.

  • Gradual Increase: Gradually increase the concentration of the inhibitor in the culture medium over several weeks to months.

  • Selection of Resistant Clones: Once cells can proliferate in a high concentration of the inhibitor, isolate single-cell clones by limiting dilution.

  • Verification of Resistance: Expand the clones and confirm their resistance by performing a cell viability assay and calculating the IC50 or GI50 value compared to the parental cell line.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Shake the plate to induce cell lysis and measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 or IC50 values.

Western Blot Analysis for CDK9 and Downstream Targets
  • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with the inhibitor, using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CDK9, phospho-Ser2-RNA Polymerase II (p-Ser2-RNAPII), MCL-1, c-MYC, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare protein expression levels between samples.

Sanger Sequencing of the CDK9 Gene
  • Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the region of the CDK9 gene containing the kinase domain (and specifically codon 156) using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the chain-terminated DNA fragments by size using capillary electrophoresis.

  • Sequence Analysis: Analyze the resulting chromatogram to determine the DNA sequence and identify any mutations by comparing the sequence from the resistant cells to that of the parental cells.[8][9][10]

Conclusion

The development of resistance to CDK9 inhibitors, exemplified by the L156F mutation, underscores the importance of understanding the molecular mechanisms that drive this phenomenon. This guide provides a framework for comparing the efficacy of this compound and alternative CDK9 inhibitors in the context of this key resistance mechanism. The provided experimental protocols and visualizations are intended to facilitate further research into overcoming resistance and developing more robust and durable cancer therapies. As new data emerges, this guide will be updated to reflect the evolving landscape of CDK9 inhibitor resistance.

References

Safety Operating Guide

Proper Disposal of Atuveciclib S-Enantiomer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent bioactive compounds like Atuveciclib S-Enantiomer is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.

This compound is a potent and selective CDK9 inhibitor.[1][2][3] As with many highly bioactive molecules used in research, it is imperative to handle and dispose of this compound and its associated waste with care to prevent potential harm to personnel and the environment.

Summary of Key Information

For quick reference, the following table summarizes essential information regarding this compound.

PropertyValueSource
Synonyms BAY-1143572 S-Enantiomer[1][2][3]
Molecular Formula C₁₈H₁₈FN₅O₂S[2][4]
Molecular Weight 387.43 g/mol [2][4]
CAS Number 2250279-81-1[1]
Storage (Powder) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]
Solubility DMSO: ≥ 113 mg/mL (291.67 mM)[2]

Disposal Procedures

As a potent bioactive compound, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5] Disposal should always be conducted in accordance with institutional, local, state, and federal regulations.[2] The following steps provide a general guideline for proper disposal:

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Spill cleanup materials.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[3] Do not mix with non-hazardous waste.[4]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect solid waste, such as contaminated gloves, pipette tips, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical.[2]

  • Liquid Waste:

    • Collect liquid waste, such as unused solutions, in a sealable, shatter-resistant container.[3]

    • Ensure the container is compatible with the solvent used (e.g., DMSO).

    • Never pour this compound solutions down the drain.[4]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container may be disposed of as regular trash, but be sure to deface the original label.[2][4]

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."[2]

  • The label should also include:

    • The full chemical name: "this compound".

    • The concentration and solvent (for liquid waste).

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep waste containers closed except when adding waste.[2][4]

  • Store incompatible waste types separately to prevent accidental mixing.[3]

Step 5: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]

  • Follow all institutional procedures for waste pickup requests.

  • Do not attempt to transport hazardous waste outside of the laboratory yourself.[6]

Experimental Protocols: General Handling and Solution Preparation

While specific experimental protocols will vary, the following provides a general methodology for handling and preparing solutions of this compound, incorporating safety and disposal considerations at each step.

Objective: To prepare a stock solution of this compound for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Procedure:

  • Preparation: Don all required PPE. Work in a chemical fume hood or other designated containment area.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C.[1][4]

  • Waste Management:

    • Dispose of the original weighing paper and any contaminated pipette tips as solid hazardous waste.

    • If any of the stock solution is unused or expires, it must be disposed of as liquid hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.

Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Unused Compound E Solid Waste Container A->E B Contaminated Labware (Tips, Tubes) B->E C Contaminated PPE (Gloves) C->E D Liquid Waste (Solutions) F Liquid Waste Container D->F G Label Container: 'Hazardous Waste' Chemical Name Date & PI Name E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Professional Disposal I->J

Figure 1: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Atuveciclib S-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Atuveciclib S-Enantiomer. As a potent and selective CDK9 inhibitor, this compound requires stringent safety measures to prevent exposure and ensure a safe laboratory environment.[1][2][3][4]

Compound Identification and Hazard Assessment

This compound is a potent kinase inhibitor.[1][2][4] While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a potent, likely cytotoxic compound necessitates handling with the utmost care.[5] Similar potent pharmaceutical compounds can cause adverse health effects at very low doses.[5][6]

Key Hazard Considerations:

  • Toxicity: Assumed to be highly potent and potentially cytotoxic.

  • Route of Exposure: Inhalation, skin contact, ingestion, and eye contact are all potential routes of exposure.

  • Health Risks: Potential for acute and chronic health effects, including those associated with cytotoxic agents.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for various tasks involving this compound.

Task Required Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) Double chemotherapy-tested gloves, disposable gown (poly-coated), N95 or higher respirator, safety glasses with side shields or splash goggles, and face shield.
Preparing Solutions Double chemotherapy-tested gloves, disposable gown (poly-coated), safety glasses with side shields or splash goggles, and a face shield. All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.
Administering to Cell Cultures Double chemotherapy-tested gloves, disposable gown, and safety glasses. Work should be conducted in a biological safety cabinet.
Handling Treated Animals or their Waste Double chemotherapy-tested gloves, disposable gown, and safety glasses.[8]
General Laboratory Work in Designated Areas Lab coat, single pair of gloves, and safety glasses.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure to potent compounds.

Control Measure Specification and Use
Ventilation All handling of the solid compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood, biological safety cabinet, or glove box.[9]
Containment Use of disposable bench protectors is recommended. For weighing, a ventilated balance enclosure should be used if available.
Access Control Access to areas where this compound is handled should be restricted to trained personnel.[6]
Decontamination All surfaces and equipment that come into contact with the compound must be decontaminated. A suitable decontamination solution (e.g., a high-pH solution, depending on compound stability) should be used, followed by a standard cleaning procedure.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Cell Treatment Cell Treatment Prepare Solution->Cell Treatment Animal Dosing Animal Dosing Prepare Solution->Animal Dosing Decontaminate Surfaces Decontaminate Surfaces Cell Treatment->Decontaminate Surfaces Animal Dosing->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Form Storage Temperature Duration
Solid (Powder) -20°CUp to 3 years[10]
Stock Solution in Solvent -80°CUp to 2 years[1][3]
Stock Solution in Solvent -20°CUp to 1 year[1][3]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is required.

Spill Response Protocol

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify EH&S Notify EH&S Evacuate Area->Notify EH&S Don Spill PPE Don Spill PPE Notify EH&S->Don Spill PPE Contain Spill Contain Spill Don Spill PPE->Contain Spill Clean Spill Clean Spill Contain Spill->Clean Spill Decontaminate Decontaminate Clean Spill->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: Spill response protocol for this compound.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste (Gloves, Gowns, Bench Protectors) Labeled, sealed, puncture-resistant cytotoxic waste container (often purple or yellow with cytotoxic symbol).[11][12][13]Segregate from other laboratory waste.[14]
Sharps (Needles, Syringes) Puncture-proof, labeled cytotoxic sharps container.[12][14]Do not recap needles.
Liquid Waste (Contaminated Media, Solutions) Labeled, leak-proof cytotoxic waste container.Do not dispose of down the drain.
Unused Compound Dispose of as cytotoxic chemical waste according to institutional and local regulations.

All cytotoxic waste must be collected and disposed of by a certified hazardous waste management service, typically via incineration.[13][14]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental contamination. Always consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.